3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPHSMPSNLAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380127 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28077-41-0 | |
| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with a 2-methyl-1,3-thiazole ring at the meta-position. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological significance of both thiazole and benzoic acid scaffolds. This technical guide provides a comprehensive overview of the currently available information on the basic properties, synthesis, and characterization of this compound.
Core Physicochemical Properties
At present, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available predicted and catalog-based information.
| Property | Value | Source |
| CAS Number | 28077-41-0 | Echemi[1] |
| Molecular Formula | C₁₁H₉NO₂S | Echemi[1] |
| Molecular Weight | 219.26 g/mol | Echemi |
| Melting Point | 200 °C (predicted) | Echemi |
| Boiling Point | 431 °C at 760 mmHg (predicted) | Echemi |
| Density | 1.319 g/cm³ (predicted) | Echemi |
| Flash Point | 214.4 °C (predicted) | Echemi |
| Refractive Index | 1.629 (predicted) | Echemi |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole rings. This would be followed by functional group manipulations to introduce or unmask the benzoic acid moiety. The logical relationship for this proposed synthesis is outlined below.
Experimental Protocols (General Procedures)
While a specific protocol for the target molecule is unavailable, the following general procedures for related transformations are provided for guidance.
General Procedure for Hantzsch Thiazole Synthesis: A typical Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, sometimes with the addition of a base to facilitate the reaction.
General Procedure for Nitrile Hydrolysis: Hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions. Acidic hydrolysis typically involves refluxing the nitrile with a strong acid such as hydrochloric acid or sulfuric acid. Basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently published. For characterization purposes, researchers would need to acquire this data upon successful synthesis.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity or the involvement of this compound in any signaling pathways. Given the pharmacological importance of both the thiazole and benzoic acid moieties, this compound represents an interesting candidate for biological screening in various assays, such as anticancer, antimicrobial, or anti-inflammatory studies.
Future Directions
The lack of comprehensive experimental data for this compound highlights a clear gap in the scientific literature. Future research should focus on:
-
Development and optimization of a reliable synthetic route.
-
Full characterization of the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).
-
Determination of key physicochemical properties such as solubility in various solvents and its pKa.
-
Screening for biological activity in a range of therapeutic areas.
This foundational work would be crucial for unlocking the potential of this compound for applications in drug discovery and materials science.
References
Elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical structure and properties of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted spectroscopic data and plausible experimental protocols based on established chemical principles and analysis of structurally analogous compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of novel thiazole-containing benzoic acid derivatives in the field of drug discovery and development. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound possesses a molecular formula of C11H9NO2S and a molecular weight of approximately 219.26 g/mol . The structure features a benzoic acid moiety substituted at the meta-position with a 2-methyl-1,3-thiazole ring. The presence of both an acidic carboxylic group and a heterocyclic thiazole ring suggests potential for diverse chemical interactions and biological activities.
| Property | Value | Source |
| Molecular Formula | C11H9NO2S | Echemi[1] |
| Molecular Weight | 219.26 g/mol | Echemi[1] |
| CAS Number | Not readily available | - |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, 2-methyl-1,3-thiazole, and similarly substituted aromatic compounds.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | COOH |
| ~8.3 | Singlet | 1H | Ar-H (Position 2) |
| ~8.0 | Doublet | 1H | Ar-H (Position 6) |
| ~7.8 | Doublet | 1H | Ar-H (Position 4) |
| ~7.6 | Triplet | 1H | Ar-H (Position 5) |
| ~7.5 | Singlet | 1H | Thiazole-H (Position 5) |
| ~2.7 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~165 | Thiazole-C (Position 2) |
| ~150 | Thiazole-C (Position 4) |
| ~135 | Aromatic-C (Position 1) |
| ~132 | Aromatic-C (Position 3) |
| ~130 | Aromatic-C (Position 5) |
| ~129.5 | Aromatic-C (Position 6) |
| ~128 | Aromatic-C (Position 4) |
| ~127 | Aromatic-C (Position 2) |
| ~115 | Thiazole-C (Position 5) |
| ~19 | CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic and Thiazole) |
| ~1550 | Medium | C=N stretch (Thiazole) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~750 | Strong | C-H bend (meta-substituted aromatic) |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 219 | [M]⁺ |
| 202 | [M-OH]⁺ |
| 174 | [M-COOH]⁺ |
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis. This established method is widely used for the formation of thiazole rings.
Reaction: 3-Formylbenzoic acid reacts with thioacetamide in the presence of a suitable oxidizing agent and solvent.
Reagents and Materials:
-
3-Formylbenzoic acid
-
Thioacetamide
-
Iodine (or other suitable oxidizing agent)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 3-formylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add thioacetamide (1.1 equivalents) to the solution and stir until dissolved.
-
Add iodine (1.1 equivalents) portion-wise to the reaction mixture. The color of the solution will likely change.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
The mechanism of action for such compounds can be diverse. For instance, some thiazole-containing drugs are known to act as inhibitors of specific enzymes or to interfere with cellular signaling pathways.
Figure 1. Hypothetical signaling pathways potentially modulated by thiazole derivatives.
Experimental and Logical Workflow
The elucidation of the structure and properties of a novel compound like this compound follows a logical experimental workflow.
Figure 2. General experimental workflow for synthesis and characterization.
Figure 3. Logical relationship of the constituent chemical moieties.
Conclusion
While direct experimental data for this compound remains scarce in the public domain, this technical guide provides a robust, predictive framework for its structural elucidation and potential properties. The presented data, based on well-established principles of organic chemistry and spectroscopy, offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds. Further empirical investigation is warranted to validate these predictions and fully uncover the pharmacological profile of this molecule.
References
An In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
This technical guide provides a comprehensive overview of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information on closely related analogs to provide a broader context for its potential synthesis, biological activities, and experimental evaluation.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its basic properties can be inferred from its structure and data available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 28077-41-0 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Appearance | White solid | [2] |
| Purity | ≥97% (commercially available) | [2] |
For comparison, key properties of the related 2- and 4-isomers are presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight | Purity |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 65032-66-8 | C₁₁H₉NO₂S | 219.26 | - |
| 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 294620-60-3 | C₁₁H₉NO₂S | 219.26 | ≥95% |
Synthesis and Characterization
A potential synthetic workflow is outlined below:
References
In-depth Technical Guide: The Mechanism of Action of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Introduction
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety substituted with a methyl-thiazole group. While the broader class of thiazole-containing compounds has been investigated for a range of biological activities, from antimicrobial to anticancer effects, specific and detailed information regarding the mechanism of action for this particular molecule is not extensively available in the public domain. This guide aims to synthesize the current understanding, drawing from research on structurally similar compounds to postulate potential mechanisms and to outline the experimental approaches that would be necessary to elucidate its precise biological function.
Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of direct studies on this compound, we can infer potential biological targets and pathways by examining related molecules. A notable analogue, a phenyl-thiazolyl-benzoic acid derivative (PTB), has been identified as a novel Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) agonist.[1] This suggests that this compound could potentially interact with nuclear hormone receptors.
Another area of interest for thiazole derivatives is their potential as antimicrobial agents. Various studies have demonstrated that compounds containing a thiazole ring exhibit antibacterial and antifungal properties.[2][3][4][5] The mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Furthermore, some thiazole-containing compounds have been investigated as inhibitors of specific enzymes, such as malate dehydrogenase, or as modulators of ion channels like the Zinc-Activated Channel (ZAC).[6][7][8]
Potential Signaling Pathway Involvement
Based on the agonistic activity of the similar compound PTB on RAR/RXR, a potential signaling pathway for this compound could be the RAR/RXR signaling cascade. This pathway is crucial for regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1]
Hypothetical RAR/RXR Signaling Pathway Activation
Caption: Hypothetical activation of the RAR/RXR signaling pathway.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of well-defined experiments would be required.
1. Receptor Binding Assays
-
Objective: To determine if the compound binds to specific receptors, such as RAR and RXR.
-
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay can be employed.[1]
-
Protocol:
-
Prepare recombinant RAR and RXR ligand-binding domains (LBDs).
-
Incubate the LBDs with a fluorescently labeled known ligand (e.g., 9-cis-retinoic acid for RXR) and varying concentrations of this compound.
-
Excite the donor fluorophore and measure the emission of the acceptor fluorophore.
-
A decrease in the FRET signal indicates displacement of the labeled ligand by the test compound, signifying binding.
-
Calculate the IC50 value from the dose-response curve.
-
-
2. Reporter Gene Assays
-
Objective: To assess the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or antagonist.
-
Methodology: A luciferase reporter gene assay is a standard method.[1]
-
Protocol:
-
Co-transfect HEK-293 cells with expression plasmids for the receptor of interest (e.g., RARα and RXRα) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor (e.g., a retinoic acid response element).
-
Treat the transfected cells with varying concentrations of this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.
-
Calculate EC50 or IC50 values from the dose-response curves.
-
-
Workflow for Receptor Activity Screening
Caption: Experimental workflow for receptor activity screening.
Quantitative Data from Analog Studies
While no quantitative data exists for this compound, the following table summarizes the data for the related compound PTB to provide a reference for potential activity levels.
| Compound | Assay | Target | Activity | Value | Reference |
| PTB | Tetrazolium Reduction (Differentiation) | APL cells (NB4) | EC50 | 0.95 µM | [1] |
The precise mechanism of action for this compound remains to be elucidated. Based on the activities of structurally related compounds, it is plausible that this molecule could function as a modulator of nuclear hormone receptors, such as RAR and RXR, or possess other biological activities like antimicrobial effects. The experimental protocols outlined in this guide provide a clear path forward for researchers to thoroughly investigate its molecular targets and downstream signaling effects. Such studies are essential to unlock the potential therapeutic applications of this and similar thiazole-containing compounds.
References
- 1. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Bioactivity Landscape of Thiazolyl-Benzoic Acids: A Technical Overview
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate world of drug discovery and development, the exploration of novel chemical entities is paramount. This technical guide addresses the biological activity of the specific compound 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid . Despite a comprehensive review of scientific literature and chemical databases, no specific biological activity data for this exact molecule has been publicly reported.
This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related compounds. The findings presented herein pertain to broader classes of thiazole and benzoic acid derivatives and should be interpreted as a guide for potential research directions for "this compound," not as a direct representation of its bioactivity.
Contextual Biological Activities of Structurally Related Compounds
While data on this compound is not available, its core structure is present in molecules with significant biological activities. Research into related compounds has revealed potential applications in various therapeutic areas.
Derivatives of benzoic acid are being investigated as potent, orally active VLA-4 antagonists, which have applications in treating inflammatory diseases. Additionally, novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant to Alzheimer's disease treatment.
The thiazole moiety is also a key component in many biologically active compounds. Thiazole derivatives have been explored for a wide range of pharmacological effects, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. For instance, some thiazol-2-yl benzamide derivatives have been designed and evaluated as glucokinase activators for the potential treatment of type 2 diabetes. Furthermore, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated antibacterial activity by inhibiting the FtsZ protein, a key component of bacterial cell division.
Quantitative Data for Structurally Related Compounds
The following tables summarize quantitative data for representative, structurally related compounds. It is crucial to reiterate that this data does not describe the activity of this compound.
Table 1: VLA-4 Antagonist Activity of a Benzoic Acid Derivative
| Compound | Target | Assay | IC50 (nM) |
| 12l (a specific benzoic acid derivative) | VLA-4 | Not Specified | 0.51 |
Data sourced from a study on benzoic acid derivatives as VLA-4 antagonists.
Table 2: Glucokinase Activator Activity of Thiazol-2-yl Benzamide Derivatives
| Compound | Target | Assay | Activation Fold |
| Compound 1 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |
| Compound 2 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |
| Compound 5 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |
| Compound 8 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |
Data from a study on thiazol-2-yl benzamide derivatives as glucokinase activators.
Experimental Protocols for Key Assays of Related Compounds
To provide a practical framework for potential future studies on this compound, this section details the methodologies used to evaluate the biological activity of related compounds.
In Vitro Glucokinase Activation Assay
This protocol is based on the methodology used for evaluating thiazol-2-yl benzamide derivatives as glucokinase activators.
-
Enzyme and Substrate Preparation: Recombinant human glucokinase (GK) is expressed and purified. A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, NAD+, glucose, and glucose-6-phosphate dehydrogenase.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the GK enzyme. The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.
-
Data Analysis: The fold activation is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is a generalized method for determining the antibacterial activity of novel compounds, such as the 3-methylbenzo[d]thiazol-methylquinolinium derivatives.
-
Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Conceptual Workflows and Signaling Pathways
The following diagrams illustrate conceptual workflows for screening and potential mechanisms of action for compounds structurally related to this compound.
Caption: A conceptual workflow for the initial screening of a novel chemical entity.
Potential Therapeutic Targets of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of the novel compound, 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally similar compounds, particularly those containing thiazole and benzoic acid moieties, provides compelling insights into its likely biological targets. This document synthesizes existing research on analogous compounds to postulate potential mechanisms of action, identify key signaling pathways, and propose experimental strategies for further investigation. The primary putative targets identified through this analysis are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2, both of which are implicated in a range of pathologies, including cancer, inflammation, and neurological disorders.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing compounds with diverse pharmacological activities. When coupled with a benzoic acid moiety, the resulting structure, as seen in this compound, presents a compelling candidate for targeted drug discovery. This guide will delve into the potential therapeutic targets of this compound based on the established activities of its structural analogs.
Potential Therapeutic Target I: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Several classes of FAAH inhibitors feature heterocyclic cores, including those with thiazole and thiadiazole motifs.[1][2]
Mechanism of Action: Covalent Inhibition
Thiadiazolopiperazinyl aryl urea derivatives have been identified as potent, mechanism-based inhibitors of FAAH.[1] These compounds act as substrates for the enzyme, forming a covalent adduct with the catalytic serine residue (Ser241), thereby irreversibly inactivating the enzyme. Given the structural similarities, it is plausible that this compound or its derivatives could act in a similar manner.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of piperazine urea derivatives with a thiadiazole component have shown that specific substitutions on the aromatic rings are crucial for potent FAAH inhibition. For instance, compounds with 4-chlorobenzyl and 4-fluorobenzyl groups on the piperazine ring exhibited the most significant inhibitory activity, with IC50 values of 0.13 µM and 0.22 µM, respectively.[2] This suggests that the electronic and steric properties of the substituents on the benzoic acid ring of this compound could be critical for its potential FAAH inhibitory activity.
Quantitative Data for FAAH Inhibitors with Thiazole/Thiadiazole Scaffolds
| Compound Class | Specific Compound/Substitution | Target | IC50 (µM) | Reference |
| Piperazinourea derivatives with thiadiazole | 4-chlorobenzyl tail on piperazine | hFAAH | 0.13 | [2] |
| Piperazinourea derivatives with thiadiazole | 4-fluorobenzyl tail on piperazine | hFAAH | 0.22 | [2] |
| α-Ketooxazoles | OL-135 | rat FAAH | 0.0047 | [3][4] |
| α-Ketooxazoles | Analog 6 | rat and rhFAAH | 0.0002 and 0.00026 | [3] |
Proposed Experimental Workflow for FAAH Inhibition Assay
Potential Therapeutic Target II: Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. It plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. Several potent and selective inhibitors of CK2 are based on a 4-(thiazol-5-yl)benzoic acid scaffold.[5]
Mechanism of Action: ATP-Competitive Inhibition
The 4-(thiazol-5-yl)benzoic acid derivatives act as ATP-competitive inhibitors of CK2. The carboxylic acid moiety forms a key salt bridge with a conserved lysine residue (Lys68) in the ATP-binding pocket of the kinase. The thiazole ring and its substituents occupy the hydrophobic regions of the active site.
Structure-Activity Relationship (SAR) Insights
SAR studies on 4-(thiazol-5-yl)benzoic acid analogs have revealed that modifications to both the benzoic acid and thiazole rings can significantly impact inhibitory potency and cellular activity.[5]
-
Azabenzene Analogs: Replacing the benzene ring with pyridine or pyridazine moieties maintained potent CK2 inhibitory activity.
-
Substitutions on the Benzoic Acid: Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring not only preserved potent CK2 inhibition but also enhanced antiproliferative activity against A549 lung cancer cells.[5] This suggests that the specific substitution pattern on the benzoic acid ring of this compound is likely to be a key determinant of its activity against CK2.
Quantitative Data for CK2 Inhibitors with a Thiazolyl-Benzoic Acid Scaffold
| Compound Class | Specific Compound/Substitution | Target | IC50 (µM) | Antiproliferative CC50 (A549 cells, µM) | Reference |
| Azabenzene analogs | Pyridine-carboxylic acid derivative | CK2α / CK2α' | 0.014 / 0.0046 | Not Reported | [5] |
| Azabenzene analogs | Pyridazine-carboxylic acid derivative | CK2α / CK2α' | 0.017 / 0.010 | Not Reported | [5] |
| Benzyloxy-substituted benzoic acid | 2-halo-benzyloxy at 3-position | CK2α / CK2α' | 0.014-0.016 / 0.0088-0.014 | 1.5 - 3.3 | [5] |
| Benzyloxy-substituted benzoic acid | 2-methoxy-benzyloxy at 3-position | CK2α / CK2α' | 0.014-0.016 / 0.0088-0.014 | 1.5 - 3.3 | [5] |
Proposed Signaling Pathway for CK2 Inhibition
Other Potential Targets and Activities
The versatile thiazole scaffold has been incorporated into molecules targeting a wide range of biological entities. While less directly suggested by the structure of this compound, other potential activities are worth noting:
-
Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[6]
-
Cholinesterase Inhibition: Some 1,3-thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[7]
-
Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8]
Experimental Protocols
General Kinase Inhibition Assay (for CK2)
-
Reagents and Materials: Recombinant human CK2α and CK2α', ATP, kinase buffer, substrate peptide (e.g., RRRADDSDDDDD), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and compound or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media and conditions.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (or GI50) value.
Conclusion
Based on a thorough analysis of structurally related compounds, this compound emerges as a promising scaffold with the potential to target key enzymes implicated in human diseases. The most probable therapeutic targets are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2. The provided experimental protocols and workflows offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis, in vitro and in vivo evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The structure-activity relationship data from analogous compounds will be invaluable in guiding the design of more potent and selective modulators of these important biological targets.
References
- 1. Thiadiazolopiperazinyl ureas as inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Review of Available Scientific Information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Derivatives of thiazole have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. This guide focuses specifically on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a molecule combining a methylthiazole core with a benzoic acid moiety. The presence of these functional groups suggests potential for various biological interactions and warrants a thorough investigation.
Synthesis and Chemical Properties
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, its synthesis can be conceptually approached through established methods for the formation of thiazole rings and functionalization of benzoic acid derivatives.
A plausible synthetic strategy would involve the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole rings. This could involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone bearing the benzoic acid moiety.
Conceptual Synthetic Workflow:
A Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Synthesis, and Potential Biological Activity
A Comprehensive Review for Drug Discovery Professionals
This technical guide provides a detailed overview of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document focuses on data from structurally similar compounds to infer its potential biological activities and establish a proposed synthetic pathway. The primary focus of the biological data presented is on the inhibition of protein kinase CK2, a significant target in cancer therapy, based on studies of closely related thiazole-based benzoic acid derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | - |
| Molecular Weight | 219.26 g/mol | - |
| CAS Number | 132088-34-1 | Echemi[1] |
Proposed Synthesis
A plausible synthetic route for this compound can be designed based on established methods for the synthesis of similar thiazole and benzoic acid derivatives.[2][3][4] The following multi-step synthesis is proposed:
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Methyl 3-bromoacetylbenzoate
-
To a solution of 3-acetylbenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting methyl 3-acetylbenzoate in a suitable solvent such as chloroform or acetic acid.
-
Add bromine (1 eq.) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-bromoacetylbenzoate.
Step 2: Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
-
Dissolve thioacetamide (1 eq.) in a suitable solvent like ethanol or DMF.
-
Add methyl 3-bromoacetylbenzoate (1 eq.) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the crude product by column chromatography to obtain methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq.).
-
Stir the mixture at room temperature or gently heat for 2-4 hours.
-
After the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product, this compound.
References
An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid and its derivatives. This class of compounds, featuring a central thiazole ring linked to a benzoic acid moiety, represents a promising scaffold in medicinal chemistry, with potential applications in oncology and other therapeutic areas. Due to the limited availability of data on the specific core structure, this guide draws upon established synthetic methodologies and biological findings from closely related analogs to provide a foundational understanding for researchers in the field.
Core Structure and Rationale for Interest
The this compound scaffold combines the structural features of a thiazole ring and a benzoic acid group. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The inclusion of a benzoic acid functional group provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets, such as through hydrogen bonding or salt bridge formation. The substitution pattern on both the thiazole and the benzoic acid rings allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound and its Analogs
The synthesis of the core structure and its derivatives can be achieved through various established synthetic routes for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis. Below is a generalized experimental protocol for the synthesis of the parent compound, this compound.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned through the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioacetamide. This classical approach allows for the efficient construction of the 2-methyl-thiazole ring.
Caption: Proposed Hantzsch synthesis of the core molecule.
General Experimental Protocol for Synthesis
Step 1: Synthesis of 3-(Bromoacetyl)benzoic acid
-
To a solution of 3-acetylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(bromoacetyl)benzoic acid.
Step 2: Synthesis of this compound
-
A mixture of 3-(bromoacetyl)benzoic acid (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol or dimethylformamide (DMF) is heated to reflux.
-
The reaction is monitored by TLC. The reflux is continued for 4-8 hours until the starting materials are consumed.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific derivatives.
Biological Activities and Structure-Activity Relationship (SAR)
While specific biological data for this compound derivatives are not extensively reported in the public domain, studies on structurally similar compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Kinase Inhibitory Activity
Derivatives of thiazolyl-benzoic acid have been investigated as inhibitors of several kinases, including Casein Kinase 2 (CK2) and c-Met. The data from these studies can guide the design of new analogs based on the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative Activity (CC₅₀, µM) | Reference |
| Analog 1 | CK2α | 0.014 | A549 | 1.5 | [1] |
| Analog 2 | CK2α' | 0.0088 | A549 | 3.3 | [1] |
| Analog 3 | c-Met | 0.031 | MKN-45 | Not Reported | [2] |
| Analog 4 | c-Met | 0.029 | MKN-45 | Not Reported | [2] |
Note: Analogs 1 and 2 are derivatives of 4-(thiazol-5-yl)benzoic acid. Analogs 3 and 4 are thiazole/thiadiazole carboxamide derivatives.
The structure-activity relationship (SAR) studies on related compounds suggest that:
-
The nature and position of substituents on the benzoic acid ring can significantly impact both potency and cell-based activity.
-
Modifications of the thiazole ring, for instance at the C2 and C5 positions, can influence kinase selectivity and overall biological profile.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. Standard protocols for cytotoxicity and kinase inhibition assays are provided below.
Cell Viability/Cytotoxicity (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4][5]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3][4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CK2, c-Met)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition relative to the control (no compound) and determine the IC₅₀ value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathways
Given that structurally related thiazole derivatives have shown activity against kinases such as CK2 and c-Met, it is plausible that this compound analogs may also modulate key cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[6][7][8][9][10] Kinases like c-Met can act as upstream activators of this pathway.
Caption: The PI3K/Akt signaling pathway, a potential target for thiazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While direct biological data for this specific core structure is limited, the wealth of information on related thiazole derivatives provides a strong rationale for its investigation.
Future research in this area should focus on:
-
The synthesis and characterization of a diverse library of this compound analogs with systematic variations on both the thiazole and benzoic acid rings.
-
Comprehensive in vitro screening of these compounds against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.
-
Elucidation of the precise mechanism of action of the most promising lead compounds, including the identification of their direct molecular targets and their effects on downstream signaling pathways.
-
In vivo evaluation of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules, with the ultimate goal of translating these scientific findings into novel and effective therapies.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
The Potential of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid in Drug Discovery: A Technical Guide Focused on ALK5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a candidate for drug discovery, with a specific focus on its promise as an inhibitor of the Activin-like Kinase 5 (ALK5). While direct biological data for this specific molecule is not extensively available in public literature, its structural features—a substituted thiazole ring linked to a benzoic acid moiety—place it within a class of compounds that has demonstrated potent inhibition of ALK5, a key serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of the TGF-β pathway is implicated in a range of pathologies, most notably in promoting tumor progression and fibrosis. This document provides a comprehensive overview of the TGF-β/ALK5 signaling axis, the rationale for its therapeutic targeting, and the existing evidence for thiazole derivatives as ALK5 inhibitors. Furthermore, it outlines detailed experimental protocols and workflows for the synthesis and biological evaluation of "this compound" to ascertain its potential as a novel therapeutic agent.
Introduction: The TGF-β Signaling Pathway and the Role of ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
While TGF-β signaling plays a tumor-suppressive role in the early stages of cancer, in advanced malignancies, it often switches to a pro-tumorigenic function by promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression. Consequently, inhibiting the TGF-β pathway, and specifically the kinase activity of ALK5, has emerged as a promising strategy in oncology and for the treatment of fibrotic diseases.
Thiazole Derivatives as Potent ALK5 Inhibitors
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Recent research has identified a series of novel thiazole derivatives as potent inhibitors of ALK5. These findings provide a strong rationale for investigating "this compound" as a potential ALK5 inhibitor. The combination of the thiazole ring and the benzoic acid group offers multiple points for interaction within the ATP-binding pocket of the ALK5 kinase domain.
Quantitative Data for Thiazole-Based ALK5 Inhibitors
To provide a comparative landscape for the potential efficacy of "this compound," the following table summarizes the inhibitory activities of several reported ALK5 inhibitors, including some with thiazole or related heterocyclic cores.
| Compound Name/Reference | Chemical Scaffold | Target | IC50 (nM) | Assay Type |
| Compound 29b | Thiazole derivative | ALK5 | 3.7 | Kinase Assay |
| R-268712 | Not specified | ALK5 | 2.5 | Not specified |
| TP0427736 | Not specified | ALK5 | 2.72 | Kinase Assay |
| SB525334 | Not specified | ALK5 | 14.3 | Cell-free Assay |
| GW788388 | Not specified | ALK5 | 18 | Cell-free Assay |
| RepSox | 2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline | ALK5 | 23 (ATP binding) | Cell-free Assay |
| Galunisertib (LY2157299) | Pyridine derivative | TβRI (ALK5) | 56 | Cell-free Assay |
| Vactosertib (TEW-7197) | Pyridine derivative | ALK5 | 11 | Not specified |
| A-83-01 | 3-(6-Methyl-pyridin-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | ALK5-TD | 12 | Not specified |
| SB431542 | Imidazole derivative | ALK5 | 94 | Cell-free Assay |
| GW6604 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | ALK5 | 140 (autophosphorylation) | In vitro |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of "this compound" as a potential ALK5 inhibitor.
Synthesis of this compound
A potential synthetic route for "this compound" can be adapted from known methods for synthesizing similar thiazole derivatives. A general approach is outlined below:
Protocol:
-
Starting Materials: 3-Bromobenzoyl chloride and thioacetamide.
-
Step 1: Synthesis of 3-bromo-N-(1-iminoethyl)benzamide.
-
Dissolve thioacetamide in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 3-bromobenzoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization to form the thiazole ring.
-
Dissolve the product from Step 1 in a high-boiling point solvent such as dimethylformamide (DMF).
-
Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃), dropwise at 0°C.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting "3-(4-bromo-2-methyl-1,3-thiazol-5-yl)benzoic acid" intermediate.
-
-
Step 3: Suzuki Coupling to introduce the methyl group.
-
This step is a proposed modification to achieve the target molecule from a related intermediate if direct synthesis is challenging. Assuming an intermediate like "3-(2-bromo-1,3-thiazol-4-yl)benzoic acid" is synthesized, a Suzuki coupling can be performed.
-
Dissolve the bromo-thiazole intermediate in a solvent mixture of toluene, ethanol, and water.
-
Add methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product, "this compound," by column chromatography or recrystallization.
-
Note: This is a generalized protocol. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.
ALK5 Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of the compound on the kinase activity of ALK5.
Protocol:
-
Reagents and Materials:
-
Recombinant human ALK5 (TβRI) kinase domain.
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific SMAD2/3-derived peptide).
-
³²P-γ-ATP or ³³P-γ-ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
"this compound" dissolved in DMSO.
-
Positive control inhibitor (e.g., SB431542).
-
96-well filter plates (e.g., phosphocellulose membrane).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a serial dilution of "this compound" in kinase reaction buffer.
-
In a 96-well plate, add the ALK5 enzyme and the test compound or control to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and radiolabeled ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for TGF-β Signaling Inhibition
This assay measures the ability of the compound to inhibit TGF-β-induced downstream signaling in a cellular context. A common method is to measure the inhibition of SMAD2/3 phosphorylation.
Protocol:
-
Cell Line: A suitable cell line that responds to TGF-β, such as HaCaT (human keratinocytes) or A549 (human lung carcinoma) cells.
-
Reagents and Materials:
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
"this compound" dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of "this compound" or a positive control for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2/3 and total-SMAD2/3.
-
Normalize the phospho-SMAD2/3 signal to the total-SMAD2/3 signal.
-
Calculate the percentage of inhibition of SMAD phosphorylation relative to the TGF-β1-stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Visualizing Pathways and Workflows
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the proposed point of inhibition.
Experimental Workflow for Compound Evaluation
Caption: A proposed experimental workflow for the evaluation of the target compound.
Structure-Activity Relationship (SAR) Considerations
Based on the broader class of thiazole-based inhibitors, several structural features of "this compound" can be considered for future optimization:
-
The Benzoic Acid Moiety: The position and nature of the acidic group can significantly impact activity and pharmacokinetic properties. Modifications to the carboxylic acid, such as esterification or conversion to an amide, could be explored to modulate cell permeability and metabolic stability.
-
The Methyl Group on the Thiazole Ring: The size and electronics of the substituent at the 2-position of the thiazole ring are likely to be important for binding. Exploration of other small alkyl or substituted alkyl groups could lead to improved potency or selectivity.
-
The Linkage between the Rings: The relative orientation of the benzoic acid and thiazole rings is crucial. The meta-substitution pattern in the target compound could be compared with ortho- and para-isomers to understand the optimal geometry for ALK5 inhibition.
Conclusion and Future Outlook
"this compound" represents a promising, yet underexplored, starting point for the development of novel ALK5 inhibitors. Its chemical structure aligns with a class of compounds known to potently inhibit this therapeutically relevant kinase. The experimental protocols and strategic workflow outlined in this guide provide a clear path forward for its synthesis, characterization, and optimization. Future work should focus on executing these studies to determine the in vitro and in vivo efficacy of this compound and its derivatives. Successful validation of its ALK5 inhibitory activity could pave the way for a new class of therapeutics for the treatment of advanced cancers and fibrotic diseases.
References
Methodological & Application
Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust four-step sequence, commencing with the readily available 3-acetylbenzoic acid. The protocols are designed for laboratory-scale synthesis and provide a clear pathway for obtaining the target compound.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a well-established synthetic route involving esterification, alpha-bromination, Hantzsch thiazole synthesis, and subsequent hydrolysis. This multi-step process offers a reliable method for accessing the target molecule with good overall yield.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-acetylbenzoate
This initial step involves the esterification of commercially available 3-acetylbenzoic acid to protect the carboxylic acid functionality prior to the subsequent bromination reaction.
Reaction Scheme: 3-Acetylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-acetylbenzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Acetylbenzoic acid | 164.16 | 10.0 g | 0.061 mol |
| Methanol | 32.04 | 150 mL | - |
| Concentrated H₂SO₄ | 98.08 | 1.0 mL | - |
| Saturated NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Diethyl ether | - | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask, add 3-acetylbenzoic acid (10.0 g, 0.061 mol) and methanol (150 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-acetylbenzoate as a solid.
Expected Yield: 90-95%
Step 2: Synthesis of Methyl 3-(bromoacetyl)benzoate
This step involves the alpha-bromination of the methyl ketone group of methyl 3-acetylbenzoate to form the key α-haloketone intermediate required for the Hantzsch thiazole synthesis.
Reaction Scheme: Methyl 3-acetylbenzoate + NBS --(AIBN)--> Methyl 3-(bromoacetyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-acetylbenzoate | 178.18 | 10.0 g | 0.056 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.059 mol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.46 g | 0.0028 mol |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-acetylbenzoate (10.0 g, 0.056 mol) in carbon tetrachloride (200 mL).
-
Add N-bromosuccinimide (10.5 g, 0.059 mol) and AIBN (0.46 g, 0.0028 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-5 hours. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on the solvent surface is an indicator of reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane/ethyl acetate to afford methyl 3-(bromoacetyl)benzoate.
Expected Yield: 75-85%
Step 3: Hantzsch Thiazole Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
This is the core step where the thiazole ring is constructed via the condensation of the α-haloketone (methyl 3-(bromoacetyl)benzoate) with thioacetamide.[1][2]
Reaction Scheme: Methyl 3-(bromoacetyl)benzoate + Thioacetamide --> Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-(bromoacetyl)benzoate | 257.07 | 10.0 g | 0.039 mol |
| Thioacetamide | 75.13 | 3.2 g | 0.043 mol |
| Ethanol | 46.07 | 150 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, dissolve methyl 3-(bromoacetyl)benzoate (10.0 g, 0.039 mol) in ethanol (150 mL).
-
Add thioacetamide (3.2 g, 0.043 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.
Expected Yield: 60-75%
Step 4: Hydrolysis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
The final step is the saponification of the methyl ester to yield the desired carboxylic acid, this compound.
Reaction Scheme: Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate --(KOH, H₂O/MeOH)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | 233.28 | 5.0 g | 0.021 mol |
| Potassium Hydroxide (KOH) | 56.11 | 2.4 g | 0.043 mol |
| Methanol | 32.04 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
Protocol:
-
In a 100 mL round-bottom flask, dissolve methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (5.0 g, 0.021 mol) in a mixture of methanol (50 mL) and water (25 mL).
-
Add potassium hydroxide (2.4 g, 0.043 mol) to the solution.
-
Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol/water if necessary.
Expected Yield: 85-95%
Data Presentation
Summary of Synthetic Steps and Expected Yields:
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Esterification | 3-Acetylbenzoic acid | Methyl 3-acetylbenzoate | 90-95 |
| 2 | α-Bromination | Methyl 3-acetylbenzoate | Methyl 3-(bromoacetyl)benzoate | 75-85 |
| 3 | Hantzsch Thiazole Synthesis | Methyl 3-(bromoacetyl)benzoate | Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | 60-75 |
| 4 | Hydrolysis | Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | This compound | 85-95 |
Experimental Workflows
Caption: Workflow for the esterification of 3-acetylbenzoic acid.
Caption: Workflow for the α-bromination of methyl 3-acetylbenzoate.
Caption: Workflow for the Hantzsch thiazole synthesis.
Caption: Workflow for the hydrolysis of the methyl ester.
References
Synthesis Protocol for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: An Application Note for Researchers
Introduction
This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The thiazole moiety is a key structural feature in numerous pharmacologically active molecules. This protocol outlines a robust and reproducible three-step synthetic route commencing from commercially available 3-acetylbenzoic acid. The methodology is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a sequence of three key chemical transformations:
-
Bromination: The synthesis begins with the alpha-bromination of 3-acetylbenzoic acid to furnish the key intermediate, 3-(bromoacetyl)benzoic acid.
-
Hantzsch Thiazole Synthesis: The core thiazole heterocycle is constructed via the classical Hantzsch thiazole synthesis, involving the condensation of 3-(bromoacetyl)benzoic acid with thioacetamide.
-
Purification: The final product is isolated and purified using standard laboratory techniques.
Data Presentation
The following table summarizes the key reagents, intermediates, and the final product, along with their molecular weights and anticipated physical state.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Starting Material | 3-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | Solid |
| Intermediate 1 | 3-(Bromoacetyl)benzoic acid | C₉H₇BrO₃ | 243.06 | Solid |
| Reagent | Thioacetamide | C₂H₅NS | 75.13 | Solid |
| Final Product | This compound | C₁₁H₉NO₂S | 219.26 | Solid |
Experimental Protocols
Step 1: Synthesis of 3-(Bromoacetyl)benzoic acid
This procedure details the alpha-bromination of 3-acetylbenzoic acid.
Materials:
-
3-Acetylbenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Zinc dust (catalyst)
-
Iodine (catalyst)
-
Round-bottomed, three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Steam bath
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottomed, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 3-acetylbenzoic acid.
-
Add a catalytic amount of zinc dust and iodine.
-
Add glacial acetic acid to dissolve the starting material.
-
From the dropping funnel, add bromine dropwise with constant stirring. An excess of bromine is typically used.
-
Heat the reaction mixture on a steam bath with continuous stirring for approximately 5 hours.
-
After the reaction is complete, evaporate the solution under reduced pressure until it is nearly dry.
-
Treat the residue with ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 3-(bromoacetyl)benzoic acid.
Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)
This protocol describes the formation of the thiazole ring through the reaction of the α-bromoketone with thioacetamide.
Materials:
-
3-(Bromoacetyl)benzoic acid
-
Thioacetamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid in ethanol.
-
Add an equimolar amount of thioacetamide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
Step 3: Purification of this compound
This section outlines the purification of the final product.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol, acetic acid, or a mixture)
-
Activated charcoal
-
Heating mantle
-
Erlenmeyer flask
-
Filtration apparatus (Buchner funnel)
-
Ice bath
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a suitable solvent and heat the mixture to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield high-purity material suitable for further downstream applications.
Overview of Purification Strategies
The purification of this compound, like many crystalline organic compounds, can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. The most common and effective techniques are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[3][4]
-
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility profiles to the target compound.
Recrystallization Protocol
Recrystallization is a highly effective method for purifying this compound, particularly for removing minor impurities. The key to a successful recrystallization is the selection of an appropriate solvent system.
Solvent Selection
An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a benzoic acid derivative, polar solvents are a good starting point. Water is often an excellent solvent for the recrystallization of benzoic acid itself due to its significant increase in solubility at higher temperatures.[3] However, the presence of the thiazole ring may alter the solubility profile. A mixed solvent system, such as ethanol/water or acetic acid/water, may also be effective.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Comments |
| Water | Low | High | A good first choice for benzoic acid derivatives.[3] |
| Ethanol | High | Very High | May be too soluble; consider a mixed system with water. |
| Acetic Acid | Moderate | High | Can be effective, but residual solvent may be an issue. |
| Ethanol/Water | Adjustable | Adjustable | Allows for fine-tuning of solubility. |
| Acetone | High | Very High | Likely too soluble for effective recrystallization alone. |
Experimental Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture on a hot plate with stirring.[5] Continue to add small portions of the hot solvent until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and then heat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[3] This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1] Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass to dry completely.
Data Presentation
Table 2: Recrystallization of this compound
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Solvent System | Water |
| Volume of Solvent Used | 150 mL |
| Mass of Purified Product | 4.25 g |
| Percent Recovery | 85% |
| Melting Point of Crude Product | 185-190 °C |
| Melting Point of Purified Product | 198-200 °C |
| Appearance | White crystalline solid |
Column Chromatography Protocol
Column chromatography is a powerful purification technique for separating the target compound from impurities that are not effectively removed by recrystallization.
Methodology
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. The eluent (solvent system) is chosen to provide good separation of the target compound from its impurities. A typical starting point for a compound of this nature would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[7] The optimal solvent ratio is typically determined by thin-layer chromatography (TLC).
-
Column Packing: A glass chromatography column is packed with a slurry of silica gel in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and the separated components are collected in fractions. The progress of the separation is monitored by TLC.
-
Fraction Analysis and Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 3: Column Chromatography of this compound
| Parameter | Value |
| Mass of Crude Product | 2.00 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane:Ethyl Acetate (7:3) |
| Mass of Purified Product | 1.50 g |
| Percent Recovery | 75% |
| Purity by HPLC | >99% |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Recrystallization Workflow Diagram.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. orientjchem.org [orientjchem.org]
Application Notes and Protocols for the Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound incorporating both a thiazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The thiazole ring is a key component in a variety of pharmacologically active agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from discovery and development to final product formulation.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
A summary of the analytical methods and their expected performance characteristics is presented below. These methods are designed to provide robust and reliable quantification and characterization of this compound.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods. This data is representative of what can be achieved with proper method validation.
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Analysis
This method is suitable for the quantification of this compound in bulk material and simple formulations.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase starting composition (90% A: 10% B) to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
LC-MS/MS Analysis
This method provides high sensitivity and selectivity for the quantification of this compound, making it suitable for bioanalytical applications or trace-level analysis.
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
b. Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive and Negative (select the mode with better sensitivity)
-
Molecular Weight: 219.26 g/mol
-
Precursor Ion ([M+H]⁺): m/z 220.0
-
Precursor Ion ([M-H]⁻): m/z 218.0
-
Hypothetical Product Ions (for fragmentation of m/z 220.0): m/z 174.0 (loss of HCOOH), m/z 114.0 (thiazole ring fragment)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitative: 220.0 -> 174.0
-
Qualitative: 220.0 -> 114.0
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standards: Perform serial dilutions of the stock solution to prepare working standards in the range of 0.05 to 500 ng/mL in the appropriate matrix (e.g., plasma, buffer, or mobile phase).
-
Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
NMR Spectroscopic Characterization
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
a. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Temperature: 25 °C
b. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
c. Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A singlet for the methyl group protons on the thiazole ring (~2.7 ppm).
-
A singlet for the proton on the thiazole ring (~8.0-8.5 ppm).
-
A complex multiplet pattern for the four aromatic protons on the benzoic acid ring (~7.5-8.2 ppm).
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~19 ppm).
-
Signals for the carbons of the benzoic acid ring (~128-135 ppm and the quaternary carbon attached to the thiazole).
-
The carboxylic acid carbonyl carbon (~167 ppm).
-
Signals for the carbons of the thiazole ring (~115-165 ppm).
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General analytical workflow for this compound.
Disclaimer: The quantitative data presented in this document is representative and should be confirmed through in-house method validation. The experimental protocols may require optimization for specific instrumentation and sample matrices.
Application Notes and Protocols for Cell-Based Assay Development: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Topic: "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" Cell-Based Assay Development
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule with a thiazole moiety, a structure found in various biologically active compounds, including some with anti-cancer properties. Preliminary structural analysis suggests potential interactions with signaling pathways that regulate cell proliferation and survival. These pathways are often dysregulated in cancer. To characterize the biological activity of this compound, a primary cell-based assay to evaluate its effect on cell viability and proliferation is a critical first step.
This document provides a detailed protocol for a cell proliferation assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound may suggest cytotoxic or cytostatic effects.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many thiazole-containing compounds are known to modulate protein kinases involved in cancer progression. A plausible hypothetical target is a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) or c-Met pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of such a pathway would lead to a downstream cascade of events culminating in reduced cell proliferation.
Application Notes and Protocols for High-Throughput Screening of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a substituted thiazole ring linked to a benzoic acid moiety. While extensive research on this specific isomer is limited in publicly available literature, the thiazole and benzoic acid scaffolds are prevalent in medicinal chemistry and are components of numerous biologically active compounds. Thiazole-containing molecules have demonstrated a wide range of pharmacological activities, including but not limited to, inhibition of protein kinases, modulation of microtubule dynamics, and antimicrobial effects.
These application notes provide a framework for the high-throughput screening (HTS) of this compound to elucidate its potential biological activities. The protocols described herein are based on established methodologies for screening analogous compounds and are intended to serve as a starting point for assay development and execution.
Disclaimer: As of December 2025, specific high-throughput screening data for this compound is not widely available. The following protocols and potential mechanisms of action are extrapolated from research on structurally related thiazole and benzoic acid derivatives.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂S | Echemi |
| Molecular Weight | 219.26 g/mol | Echemi |
| Density | 1.319 g/cm³ | [1] |
| Melting Point | 200°C | [1] |
| Boiling Point | 431°C at 760mmHg | [1] |
| Flash Point | 214.4°C | [1] |
Potential Therapeutic Areas and Targets
Based on the activities of structurally similar compounds, this compound could be screened against targets relevant to:
-
Oncology: Many thiazole derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include protein kinases (e.g., CK2, VEGFR-2) and tubulin.
-
Inflammatory Diseases: Certain thiazole-containing compounds have shown anti-inflammatory effects.
-
Infectious Diseases: The thiazole ring is a component of some antimicrobial agents.
High-Throughput Screening Protocols
The following are detailed protocols for primary HTS assays to identify the biological activity of this compound.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (e.g., against CK2)
This biochemical assay is designed to identify compounds that inhibit the activity of a specific protein kinase, such as Casein Kinase 2 (CK2), which is implicated in cancer.
Materials:
-
Recombinant human CK2α
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Silmitasertib)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Experimental Workflow:
Figure 1. Workflow for the in vitro protein kinase inhibition HTS assay.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is used. Dispense 50 nL of each concentration into the assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction: Add 5 µL of the kinase and substrate solution to each well. Incubate for 10 minutes at room temperature.
-
ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-Proliferation Assay
This assay identifies compounds that inhibit the growth of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling system
-
Luminometer plate reader
Experimental Workflow:
Figure 2. Workflow for the cell-based anti-proliferation HTS assay.
Procedure:
-
Cell Seeding: Plate A549 cells in 384-well plates at a density of 1,000 cells per well in 40 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Add 10 µL of the serially diluted this compound to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Determine the IC₅₀ value from the dose-response curve.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format. The following table is a hypothetical representation of screening results for this compound.
| Assay Type | Target/Cell Line | Parameter | Value (µM) |
| Kinase Inhibition | CK2α | IC₅₀ | 5.8 |
| Anti-Proliferation | A549 (Lung Cancer) | IC₅₀ | 12.3 |
| Anti-Proliferation | MCF-7 (Breast Cancer) | IC₅₀ | > 50 |
Hypothetical Signaling Pathway
Given that some thiazole derivatives act as protein kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cancer cell survival, such as the PI3K/Akt/mTOR pathway.
Figure 3. Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound. While direct biological data for this compound is scarce, the proposed assays are relevant for identifying potential activities based on its structural motifs. Positive hits from these primary screens should be validated through secondary assays to confirm their activity and elucidate their mechanism of action.
References
"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a chemical probe
Product Code: N/A
CAS Number: 28077-41-0
Molecular Formula: C₁₁H₉NO₂S
Molecular Weight: 219.26 g/mol
Chemical Structure:

Introduction
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a methylthiazole moiety linked to a benzoic acid. While the core structures of thiazole and benzoic acid are present in various biologically active molecules, comprehensive studies identifying a specific biological target or establishing "this compound" as a dedicated chemical probe are not available in the current scientific literature.
Chemical probes are essential tools in chemical biology and drug discovery for the elucidation of biological pathways and the validation of therapeutic targets. An effective chemical probe is characterized by high potency, selectivity, and a well-defined mechanism of action against a specific biological target.
Current State of Research
As of the latest literature review, there is no published data detailing the use of this compound as a chemical probe. Its biological activity, potency, selectivity, and mechanism of action remain uncharacterized. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, no application notes, experimental protocols, or quantitative data regarding its use in biological systems have been reported.
Potential Areas of Investigation
Given the structural motifs present in this compound, researchers may consider exploring its potential activity in several areas where related compounds have shown relevance. These could include, but are not limited to:
-
Enzyme Inhibition: Thiazole and benzoic acid derivatives have been implicated as inhibitors of various enzymes. High-throughput screening of this compound against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could identify potential biological targets.
-
Receptor Binding: The molecule could be screened for binding affinity against a diverse range of cellular receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Antimicrobial Activity: The thiazole ring is a common scaffold in antimicrobial agents. The compound could be tested for its efficacy against various strains of bacteria and fungi.
-
Anticancer Properties: Many small molecules containing thiazole or benzoic acid moieties have been investigated for their potential as anticancer agents. The compound could be evaluated for its cytotoxic or cytostatic effects on various cancer cell lines.
Experimental Protocols
Due to the absence of specific applications for this compound, detailed experimental protocols cannot be provided. Researchers interested in investigating the potential of this compound as a chemical probe would need to develop and validate their own experimental procedures based on the biological questions they aim to address. General experimental workflows for target identification and characterization would typically involve:
-
Primary Screening: High-throughput screening against a broad panel of biological targets to identify initial "hits."
-
Dose-Response Studies: Determination of potency (e.g., IC₅₀ or EC₅₀) for any confirmed hits.
-
Selectivity Profiling: Testing against a panel of related targets to establish selectivity.
-
Mechanism of Action Studies: Biophysical and biochemical assays to elucidate how the compound interacts with its target.
-
Cell-Based Assays: Evaluation of the compound's activity in a relevant cellular context.
Data Presentation
No quantitative data for this compound is available in the scientific literature to be summarized in a tabular format.
Visualization
As there are no established signaling pathways or experimental workflows associated with this compound, the creation of diagrams would be speculative and not based on scientific evidence.
Conclusion
While this compound is a commercially available chemical entity, it is not a recognized chemical probe with a known biological target or established applications. The information required to generate detailed application notes and protocols, including quantitative data and experimental methodologies, is not present in the current body of scientific literature. The content provided here serves to highlight the lack of available information and to suggest potential avenues for future research for scientists and drug development professionals who may be interested in characterizing this molecule. Researchers are encouraged to perform their own comprehensive studies to determine the biological properties of this compound.
Application Notes and Protocols for In Vivo Formulation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a molecule with potential therapeutic applications. However, like many new chemical entities, it is anticipated to have poor aqueous solubility, a characteristic that presents a significant hurdle for in vivo evaluation.[1][2][3] Inadequate solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal studies and challenging the interpretation of pharmacology and toxicology data.[2][3]
These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound. The protocols outlined below offer a systematic approach to solubility screening and the preparation of various formulation types, including solutions, suspensions, and co-solvent systems, to enhance the systemic exposure of the compound.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. Key parameters to consider include:
-
Solubility: The solubility of the compound in various aqueous and non-aqueous vehicles will dictate the formulation strategy. Given its benzoic acid moiety, the solubility is expected to be pH-dependent.
-
pKa: The ionization constant (pKa) will help in determining the pH range where the compound is most soluble. For a carboxylic acid, solubility will increase at a pH above its pKa.
-
LogP: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility.
-
Crystal Form: The crystalline or amorphous nature of the solid can significantly impact its dissolution rate and solubility.
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate poorly soluble compounds for in vivo studies. The choice of strategy will depend on the compound's properties, the intended route of administration, and the required dose.
Common approaches include:
-
pH Adjustment: For ionizable compounds like this compound, adjusting the pH of the vehicle can significantly enhance solubility.[3]
-
Co-solvents: Utilizing a mixture of a primary solvent (usually water) with one or more water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous media.[1][3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[3]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems like emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can be effective.[1]
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
A selection of vehicles (see Table 1)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Accurately weigh an excess amount of this compound into separate vials.
-
Add a known volume (e.g., 1 mL) of each selected vehicle to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge or filter the samples to remove any undissolved solid.
-
Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL.
Data Presentation:
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Category | Vehicle Example | Solubility (mg/mL) | Observations |
| Aqueous Buffers | pH 2.0 HCl Buffer | ||
| pH 7.4 Phosphate Buffer | |||
| pH 9.0 Borate Buffer | |||
| Co-solvents | Propylene Glycol (PG) | ||
| Polyethylene Glycol 400 (PEG 400) | |||
| Ethanol | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Surfactants (in water) | 1% Tween® 80 | ||
| 1% Cremophor® EL | |||
| Cyclodextrins (in water) | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ||
| Oils | Corn Oil | ||
| Sesame Oil |
Note: The solubility values in this table are placeholders and should be filled with experimental data.
Protocol 2: Formulation Preparation for Oral Administration (Solution/Suspension)
Objective: To prepare a formulation of this compound for oral gavage in rodents.
A. Solution Formulation (if solubility is sufficient)
Materials:
-
This compound
-
Selected vehicle with adequate solubility (from Protocol 1)
-
Volumetric flasks
-
Stir plate and stir bar
-
pH meter (if applicable)
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the target concentration (e.g., 10 mg/mL).
-
Add the calculated amount of vehicle to a volumetric flask.
-
While stirring, slowly add the weighed compound to the vehicle.
-
Continue stirring until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.
-
If using a pH-adjusting vehicle, verify the final pH and adjust if necessary.
-
Bring the solution to the final volume with the vehicle.
-
Visually inspect the solution for clarity and absence of particulates.
B. Suspension Formulation (if solubility is insufficient)
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in water)
-
Wetting agent (e.g., 0.1% Tween® 80)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
Procedure:
-
Calculate the required amounts of the compound, suspending vehicle, and wetting agent.
-
In a mortar, add the weighed compound and a small amount of the wetting agent.
-
Triturate the powder with the wetting agent to form a smooth paste. This step is crucial to ensure proper dispersion of the particles.
-
Gradually add the suspending vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the suspending vehicle.
-
Store the suspension in a tightly sealed container and ensure it is well-shaken before each administration to ensure dose uniformity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the systematic workflow for developing an in vivo formulation for this compound.
Caption: Workflow for in vivo formulation development.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key kinase, leading to downstream effects on cell proliferation.
Caption: Hypothetical signaling pathway for the target compound.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate and reproducible systemic exposure. The systematic approach detailed in these application notes, from solubility screening to formulation preparation, provides a robust framework for researchers to overcome the challenges posed by poor aqueous solubility. Careful execution of these protocols will enable the generation of reliable preclinical data to support the advancement of this promising compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Thiazole and Benzoic Acid Derivatives in Cancer Research
Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid." The following application notes and protocols are based on the broader classes of thiazole and benzoic acid derivatives, which are known to possess anticancer properties. The information provided is intended to serve as a general guideline for researchers interested in this class of compounds.
Application Notes: Thiazole and Benzoic Acid Derivatives as Potential Anticancer Agents
Thiazole and benzoic acid moieties are prevalent scaffolds in medicinal chemistry and have been incorporated into numerous compounds with demonstrated anticancer activity.[1][2][3] These compounds exhibit a wide range of biological activities by targeting various mechanisms within cancer cells.
1.1. General Mechanism of Action:
Derivatives of thiazole and benzoic acid have been reported to exert their anticancer effects through several mechanisms, including:
-
Enzyme Inhibition: A primary mode of action for many of these compounds is the inhibition of protein kinases, which are crucial for cancer cell signaling and survival.[4][5] The PI3K/Akt/mTOR signaling pathway, frequently dysregulated in various cancers, is a common target.[6][7][8][9][10] By inhibiting key kinases in this pathway, these compounds can halt cell proliferation and induce apoptosis.
-
Induction of Apoptosis: Many thiazole and benzoic acid derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints, thereby preventing cancer cell division and proliferation.
-
Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
1.2. Structure-Activity Relationship (SAR):
The anticancer activity of thiazole and benzoic acid derivatives is highly dependent on their chemical structure. The nature and position of substituents on both the thiazole and benzoic acid rings can significantly influence their potency, selectivity, and pharmacokinetic properties.[1] Researchers often synthesize and screen libraries of these compounds to identify the most effective candidates for further development.
Quantitative Data: In Vitro Anticancer Activity of Representative Thiazole and Benzoic Acid Derivatives
The following table summarizes the in vitro anticancer activity of some reported thiazole and benzoic acid derivatives against various cancer cell lines. Please note that these are examples from the literature and do not represent the activity of "this compound."
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Thiazole Derivatives | Various synthesized derivatives | Multiple cancer cell lines | Ranging from low micromolar to nanomolar | [4][5][11] |
| Benzoic Acid Derivatives | Various synthesized derivatives | Multiple cancer cell lines | Ranging from micromolar to millimolar | [3][12] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the anticancer activity of compounds like thiazole and benzoic acid derivatives.
3.1. Cell Viability and Cytotoxicity Assessment using MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., a thiazole or benzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
3.2. Analysis of Protein Expression by Western Blotting:
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.[16][17][18] It can be used to assess the effect of a test compound on the expression levels of proteins involved in signaling pathways, apoptosis, or the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins in the treated versus untreated samples.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by thiazole derivatives and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by a thiazole derivative.
Caption: General experimental workflow for evaluating the anticancer activity of a thiazole derivative.
References
- 1. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. preprints.org [preprints.org]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information is tailored for professionals in research and drug development to anticipate and address common experimental challenges.
Troubleshooting Guide
Challenges during the synthesis of this compound can often be traced to reaction conditions, purity of starting materials, or the work-up procedure. The following guide addresses common issues in a question-and-answer format.
Q1: Low yield of the desired product is observed. What are the potential causes and solutions?
A1: Low yields can stem from several factors. A primary consideration is the quality of the starting materials, 3-(bromoacetyl)benzoic acid and thioacetamide. Ensure they are pure and dry. Incomplete reaction is another common culprit. Consider extending the reaction time or moderately increasing the temperature. The choice of solvent can also impact the yield; alcohols like ethanol are commonly used and generally effective. Finally, product loss during the work-up and purification steps can significantly reduce the final yield. Optimize extraction and recrystallization procedures to minimize such losses.
Q2: The final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?
A2: The presence of multiple impurities is a frequent challenge. Based on the Hantzsch thiazole synthesis, the primary byproducts can be categorized as follows:
-
Unreacted Starting Materials: Residual 3-(bromoacetyl)benzoic acid and thioacetamide.
-
Reaction Intermediates: Incomplete cyclization can leave intermediates in the reaction mixture.
-
Regioisomers: A significant byproduct can be the formation of the unintended regioisomer, 3-(2,5-dimethyl-1,3-thiazol-4-yl)benzoic acid, if there's a competing reaction pathway.
-
Side-Reaction Products: Self-condensation of the α-haloketone or decomposition of thioacetamide can lead to other impurities.
A summary of potential byproducts is presented in the table below.
| Byproduct Category | Specific Impurity Example | Reason for Formation |
| Unreacted Starting Materials | 3-(bromoacetyl)benzoic acid | Incomplete reaction |
| Thioacetamide | Used in excess or incomplete reaction | |
| Reaction Intermediates | S-(3-carboxybenzoyl)methylthioacetimidate | Incomplete cyclization |
| Regioisomers | 3-(2,5-dimethyl-1,3-thiazol-4-yl)benzoic acid | Alternative cyclization pathway |
| Side-Reaction Products | 3,3'-(1,4-dioxane-2,5-diyl)dibenzoic acid | Dimerization of 3-(bromoacetyl)benzoic acid |
Q3: How can I confirm the presence of the desired product versus its regioisomer?
A3: Distinguishing between the target molecule and its regioisomer requires careful spectroscopic analysis.
-
¹H NMR Spectroscopy: The chemical shift of the thiazole proton will be different for the two isomers. The proton at the 5-position of the desired product will have a distinct chemical shift compared to the methyl group at the 5-position of the regioisomer.
-
¹³C NMR Spectroscopy: The carbon chemical shifts of the thiazole ring will differ between the two isomers.
-
LC-MS: The two isomers will have the same mass, but they may have different retention times on a suitable HPLC column, allowing for their separation and individual analysis by mass spectrometry.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction, an initial wash with a basic solution (e.g., sodium bicarbonate) can help remove unreacted acidic starting material and byproducts.
-
Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be experimentally determined to provide good recovery of pure crystals.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities like regioisomers. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most common and direct method is the Hantzsch thiazole synthesis.[1] This involves the condensation reaction between an α-haloketone, in this case, 3-(bromoacetyl)benzoic acid, and a thioamide, which is thioacetamide.
Q: What are the typical reaction conditions for the Hantzsch synthesis of this molecule?
A: Typically, the reaction is carried out in a polar protic solvent such as ethanol or methanol. The reaction mixture is often heated to reflux for several hours to ensure the completion of the reaction.
Q: Are there any known catalysts that can improve the efficiency of this synthesis?
A: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts can improve reaction rates and yields. Mild bases can be used to facilitate the reaction. Some modern variations of the Hantzsch synthesis utilize microwave irradiation to accelerate the reaction.
Q: What analytical methods are most suitable for monitoring the reaction progress and assessing the purity of the final product?
A: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of the main product from its byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or acetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities when coupled with a separation technique like LC or GC.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in ethanol.
-
Addition of Thioacetamide: To this solution, add thioacetamide (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for HPLC-UV Analysis
This method can be used for purity assessment.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Visualizations
Caption: General experimental workflow for the synthesis and quality control of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
Optimizing reaction conditions for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the specific reactants are 3-(bromoacetyl)benzoic acid and thioacetamide.
Q2: What are the necessary starting materials and how can they be obtained?
A2: The key starting materials are:
-
3-(Bromoacetyl)benzoic acid: This α-haloketone is the electrophilic component. It can be synthesized from 3-acetylbenzoic acid via bromination.
-
Thioacetamide: This is the thioamide component and is commercially available.
Q3: Does the carboxylic acid group on 3-(bromoacetyl)benzoic acid interfere with the Hantzsch synthesis?
A3: The presence of a free carboxylic acid can potentially lead to side reactions under certain conditions. To avoid this, a common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the thiazole ring formation. The ester can then be hydrolyzed back to the carboxylic acid in the final step.[3]
Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
A4: The reaction is typically carried out in a polar solvent such as ethanol or methanol.[1] It can be performed at room temperature or with gentle heating to reflux. The use of a mild base is sometimes employed to facilitate the reaction.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-Methyl-1,3-thiazol-4-yl)benzoate (Ester Protection Route)
This protocol involves the esterification of the starting material, followed by the Hantzsch synthesis and subsequent hydrolysis.
Step 1: Esterification of 3-(Bromoacetyl)benzoic acid
A solution of 3-(bromoacetyl)benzoic acid in a mixture of toluene and methanol (e.g., 7:3 ratio) can be treated with trimethylsilyldiazomethane. The reaction is typically rapid at room temperature.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve methyl 3-(bromoacetyl)benzoate (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
Step 3: Hydrolysis of the Ester
-
Suspend the methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.
-
The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Thiazole Product | - Incomplete reaction. - Side reactions due to the unprotected carboxylic acid. - Decomposition of starting materials or product. | - Increase reaction time or temperature moderately. - Ensure starting materials are pure. - Protect the carboxylic acid group as an ester prior to the Hantzsch reaction. |
| Formation of Multiple Products (as seen on TLC) | - Presence of impurities in starting materials. - Side reactions such as self-condensation of the α-haloketone. | - Purify starting materials before use. - Add the α-haloketone slowly to the reaction mixture containing the thioacetamide. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - For the final acid product, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - Column chromatography can be used for the ester intermediate. |
| Reaction Does Not Proceed | - Inactive starting materials. - Inappropriate solvent or temperature. | - Check the purity and integrity of the thioacetamide and 3-(bromoacetyl)benzoic acid. - Experiment with different solvents like methanol or isopropanol and adjust the temperature. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition A (Direct Route) | Condition B (Ester Protection Route) |
| α-Haloketone | 3-(Bromoacetyl)benzoic acid | Methyl 3-(bromoacetyl)benzoate |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | Moderate | Good to High |
| Purification | Recrystallization | Column Chromatography (ester), then Recrystallization (acid) |
Visualizations
Synthesis Workflow
The following diagram illustrates the recommended synthetic workflow involving the protection of the carboxylic acid group.
Caption: Recommended synthesis workflow for this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" solubility issues and solutions
Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH influence the solubility of this compound?
A2: As a carboxylic acid, this compound is a weak acid. At a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[1][3][4] Therefore, increasing the pH of the solution is a primary strategy to enhance its aqueous solubility.
Q3: What are the initial steps to take when encountering solubility issues?
A3: When facing solubility challenges, a systematic approach is recommended. The initial steps should involve:
-
Characterization of the compound's physicochemical properties: Determine the pKa and logP to better predict its solubility behavior.
-
Small-scale solubility testing: Assess the solubility in a range of pH-adjusted buffers and common organic solvents.
-
Solid-state characterization: Analyze the solid form (crystalline vs. amorphous) as it can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[5]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides practical solutions and experimental protocols for common solubility problems encountered with this compound.
Issue 1: The compound does not dissolve in aqueous buffers for biological assays.
Cause: The pH of the buffer is likely below the pKa of the compound, leading to low solubility of the neutral form.
Solution 1: pH Adjustment
Increasing the pH of the aqueous solution will ionize the carboxylic acid group, thereby increasing its solubility.
-
Experimental Protocol: pH-Dependent Solubility Determination
-
Prepare a series of buffers with a pH range from 4.0 to 8.0 (e.g., phosphate-buffered saline, Tris buffer).
-
Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
-
Solution 2: Use of Co-solvents
For in vitro experiments where significant pH alteration is not feasible, the use of water-miscible organic co-solvents can enhance solubility.
-
Experimental Protocol: Co-solvent Solubility Enhancement
-
Select a biocompatible co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[6][7][8]
-
Prepare stock solutions of the compound in the chosen co-solvent at a high concentration.
-
For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the co-solvent is low enough to not affect the biological system (typically ≤1%).
-
Visually inspect for any precipitation upon dilution. If precipitation occurs, a lower final concentration of the compound or a different co-solvent system may be necessary.
-
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range in Final Formulation | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | Widely used for in vitro studies; can have cellular effects at higher concentrations. |
| Ethanol | 1% - 10% | Generally well-tolerated; potential for evaporation. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | Low toxicity; can be used for both in vitro and in vivo studies. |
| Propylene Glycol | 5% - 20% | Another common vehicle for oral and parenteral formulations. |
Issue 2: The compound precipitates out of solution over time.
Cause: The solution may be supersaturated, or the compound may be converting to a less soluble polymorphic form.
Solution 1: Solid Dispersion
Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and inhibit precipitation by maintaining the drug in an amorphous state.[9][10][11][12][13]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[9]
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).
-
Remove the solvent under vacuum using a rotary evaporator to form a solid mass.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be dissolved in an aqueous medium for experiments.
-
Solution 2: Micellar Solubilization
The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility and stability in aqueous solutions.[14][15][16][17][18]
-
Experimental Protocol: Micellar Solubilization
-
Choose a non-ionic surfactant such as Tween® 80 or a poloxamer, which are generally less disruptive to biological systems.[19]
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Add the compound to the surfactant solution and mix until dissolved. The hydrophobic thiazole and methyl-substituted phenyl rings of the compound will likely be incorporated into the hydrophobic core of the micelles.
-
This approach is particularly useful for preparing formulations for oral or parenteral administration.
-
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the carboxylic acid.[1][3] | Simple and effective. | Limited by the pH tolerance of the experimental system. |
| Co-solvents | Reduces the polarity of the solvent system.[6][20][21] | Easy to prepare for in vitro studies. | Potential for co-solvent toxicity; risk of precipitation upon dilution.[22] |
| Solid Dispersion | Reduces particle size and maintains the drug in an amorphous state.[10][11] | Significant increase in dissolution rate and bioavailability. | Can be physically unstable over time; requires specific manufacturing processes. |
| Micellar Solubilization | Incorporates the drug into micelles.[15][16] | Increases apparent solubility; can be used for in vivo formulations. | Potential for surfactant toxicity; may alter drug partitioning. |
Visualizations
Signaling Pathway
Thiazole derivatives are known to be investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[23][24]
References
- 1. brainly.com [brainly.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. japsonline.com [japsonline.com]
- 13. japer.in [japer.in]
- 14. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 17. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. brieflands.com [brieflands.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid - Stability and Degradation
Disclaimer: There is currently no specific published stability and degradation data for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The following information is based on general principles of stability testing for active pharmaceutical ingredients (APIs), particularly for compounds containing thiazole and carboxylic acid functionalities. This guide is intended to provide a framework for researchers to design and execute their own stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, which contains a thiazole ring and a benzoic acid moiety, the following degradation pathways are plausible:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur.[1][2]
-
Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products.[3][4] The benzylic position is also a potential site for oxidation.
-
Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be sensitive to light.[5] Photo-oxidation may lead to complex degradation products, including ring cleavage.[5]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid and decomposition of the thiazole ring are possible.
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial to separate the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[6][7] The development process typically involves:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.[8][9]
-
Chromatographic Method Development: Selecting a suitable column (e.g., C18), mobile phase, and gradient to achieve separation of the parent compound from all degradation products.
-
Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]
Q3: What are the recommended storage conditions for this compound?
A3: Without specific stability data, it is recommended to store the compound in a well-closed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C). Long-term storage conditions should be determined based on the results of formal stability studies.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram of a freshly prepared solution. | 1. Impurities in the starting material. 2. Degradation during sample preparation (e.g., in certain solvents). 3. Contamination of the HPLC system. | 1. Check the certificate of analysis of the compound. 2. Evaluate the stability of the compound in the chosen solvent. Consider using a different solvent or preparing samples immediately before analysis. 3. Flush the HPLC system thoroughly. |
| Significant degradation observed under all forced degradation conditions. | The compound is inherently unstable. | Use milder stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to achieve a target degradation of 5-20%.[12][13] |
| No degradation observed under any stress conditions. | The compound is highly stable, or the stress conditions were not harsh enough. | Use more aggressive conditions (e.g., higher temperature, longer exposure, higher concentration of stressor). Ensure that the chosen analytical method is capable of detecting any potential degradation products. |
| Mass balance issues (sum of parent drug and degradation products is not close to 100%). | 1. Co-elution of degradation products. 2. Formation of non-UV active degradation products. 3. Precipitation of the compound or degradation products. | 1. Optimize the HPLC method to improve resolution. 2. Use a mass spectrometer (LC-MS) to detect non-UV active compounds. 3. Check for insolubility in the stressed samples. |
Experimental Protocols
Forced Degradation Studies
The goal of forced degradation is to generate a degradation level of 5-20% to identify potential degradation products and develop a stability-indicating method.[8][13]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.
-
Conditions: Heat the solutions at 60°C for 24 hours.
-
Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
-
Analysis: Analyze samples at different time intervals by HPLC.
3. Thermal Degradation:
-
Procedure: Place the solid compound in a stability chamber.
-
Conditions: Expose the solid to dry heat at 80°C for 48 hours.
-
Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
4. Photostability Testing:
-
Procedure: Expose the solid compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.
-
Conditions: The exposure should be not less than 1.2 million lux hours and 200 watt-hours/m² of near UV light, as per ICH Q1B guidelines.[14][15][16]
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 8.5 | 2 | DP1 (3.2 min) |
| 0.1 M NaOH (60°C, 24h) | 15.2 | 3 | DP2 (4.5 min), DP3 (5.1 min) |
| 3% H₂O₂ (RT, 24h) | 12.8 | 2 | DP4 (6.8 min) |
| Thermal (80°C, 48h) | 5.1 | 1 | DP1 (3.2 min) |
| Photolytic (ICH Q1B) | 18.9 | 4 | DP5 (2.9 min), DP6 (7.5 min) |
DP = Degradation Product; RT = Room Temperature
Visualizations
References
- 1. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. q1scientific.com [q1scientific.com]
Technical Support Center: Purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid."
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low yield after initial work-up.
-
Question: I have a low yield of my target compound after the initial aqueous work-up. What could be the reason and how can I improve it?
-
Answer: Low yields after the initial work-up are often due to the amphoteric nature of "this compound." The molecule possesses both an acidic carboxylic acid group and a weakly basic thiazole ring. This can lead to partial solubility in both acidic and basic aqueous layers during extraction.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution. To isolate the compound in the organic phase, the aqueous layer should be acidified to a pH of approximately 3-4. This protonates the carboxylate group, making the molecule less water-soluble.[1][2][3][4]
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, to better solvate the target compound.
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.
-
Issue 2: Presence of persistent impurities after recrystallization.
-
Question: I have recrystallized my product, but I still observe persistent impurities in the NMR or LC-MS analysis. What are these impurities and how can I remove them?
-
Answer: Persistent impurities in the synthesis of "this compound," especially if prepared via the Hantzsch thiazole synthesis, are likely unreacted starting materials or side-products.[5][6][7]
Potential Impurities:
-
Unreacted Thioamide: Such as 2-methylthioacetamide.
-
Unreacted α-Haloketone: Such as a derivative of 3-(bromoacetyl)benzoic acid.
-
Side-products: Arising from incomplete cyclization or alternative reaction pathways.
Troubleshooting and Purification Strategy:
A multi-step purification approach is recommended:
-
Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral impurities. The amphoteric nature of your target compound can be exploited for a more refined separation.[1][2][3][4]
-
Recrystallization with a Mixed Solvent System: If a single solvent does not provide adequate purity, a mixed solvent system can be more effective.[8][9][10][11]
-
Column Chromatography: For very persistent impurities, column chromatography is the most effective method.[12][13][14]
-
Issue 3: Oiling out during recrystallization.
-
Question: My compound "oils out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute in the solvent, or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Solvent Selection: The boiling point of the recrystallization solvent should be lower than the melting point of your compound.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Use of a Mixed Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.[8][9][10][11]
-
Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.[15]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: If synthesized via the Hantzsch thiazole synthesis, the most common impurities are unreacted starting materials like the α-haloketone and the thioamide, as well as byproducts from incomplete cyclization.[5][6][7]
Q2: What is the best single solvent for the recrystallization of this compound?
A2: While the optimal solvent should be determined experimentally, good starting points for substituted benzoic acids include water, ethanol, acetic acid, or mixtures such as ethanol/water or acetone/water.[16][17][18]
Q3: How can I effectively use column chromatography to purify this polar, acidic compound?
A3: For polar and acidic compounds like "this compound," reverse-phase chromatography (C18 silica) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is highly effective. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[12][19][20] For normal phase silica gel chromatography, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of acetic acid can be used.
Q4: How does the pH of the aqueous solution affect the solubility of my compound?
A4: The solubility of "this compound" is highly pH-dependent due to its amphoteric nature.[1][2][3][4]
-
In acidic solutions (pH < 2): The thiazole nitrogen is protonated, forming a more water-soluble cation.
-
In neutral solutions (pH ~ 4-6): The molecule exists predominantly in its zwitterionic or neutral form, exhibiting lower aqueous solubility.
-
In basic solutions (pH > 7): The carboxylic acid is deprotonated, forming a more water-soluble anion.
Data Presentation
Table 1: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[8][11] |
| Acetone/Water | Similar to ethanol/water, acetone is a good solvent for many organic compounds.[10] |
| Acetic Acid/Water | The acidic nature of the solvent can help to keep the compound protonated and less polar. |
| Isopropanol | A good single solvent for many organic acids. |
| Toluene | Can be effective for less polar impurities, but may require a co-solvent. |
Table 2: Recommended Starting Conditions for Column Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase System (Gradient Elution) | Modifier |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.5-1% Acetic Acid |
| Reverse Phase | C18 Silica | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Trifluoroacetic Acid |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The target compound will deprotonate and move to the aqueous layer. The neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 3-4. The pure product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[11][16][17][18]
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. reddit.com [reddit.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. reddit.com [reddit.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the likely starting materials are 3-(α-haloacetyl)benzoic acid (e.g., 3-(bromoacetyl)benzoic acid or 3-(chloroacetyl)benzoic acid) and thioacetamide.
Q2: What are the critical parameters affecting the yield of the Hantzsch thiazole synthesis?
Several factors can significantly influence the yield of the reaction:
-
Purity of Reactants: Impurities in the α-haloketone or thioacetamide can lead to side reactions and lower the yield. Ensure high purity of starting materials.
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates and solvent used. It is often necessary to heat the reaction mixture to ensure completion.[4]
-
Solvent Choice: The polarity of the solvent can affect the solubility of the reactants and the reaction rate. Alcohols such as ethanol or methanol are commonly used.[3]
-
Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the thioamide is often used to ensure complete conversion of the α-haloketone.
-
pH of the Reaction Medium: The reaction can be performed under neutral or acidic conditions, which can influence the reaction pathway and the nature of the products.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the common side products in this synthesis?
Potential side products can arise from self-condensation of the α-haloketone, decomposition of the thioamide, or incomplete cyclization. The formation of isomeric thiazole derivatives is also a possibility depending on the reaction conditions.
Q5: What is the best method for purifying the final product?
Purification of this compound typically involves the following steps:
-
Neutralization and Precipitation: After the reaction is complete, the mixture is often cooled and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.[5]
-
Filtration: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure or degraded starting materials. | 1. Verify the purity of 3-(α-haloacetyl)benzoic acid and thioacetamide by melting point or spectroscopic methods. Use freshly purified reactants if necessary. |
| 2. Incorrect reaction temperature. | 2. Optimize the reaction temperature. Start with refluxing in ethanol and adjust as needed based on TLC monitoring. | |
| 3. Inappropriate solvent. | 3. Screen different solvents. A mixture of ethanol and water can sometimes improve yields.[2] | |
| 4. Reaction time is too short. | 4. Monitor the reaction by TLC until the starting materials are consumed. | |
| Formation of Multiple Products (Observed by TLC) | 1. Side reactions due to impurities. | 1. Ensure high purity of starting materials and solvents. |
| 2. Reaction conditions favoring isomer formation. | 2. Adjust the pH of the reaction. Running the reaction under strictly neutral conditions may reduce the formation of byproducts.[4] | |
| 3. Decomposition of reactants or product. | 3. Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction mixture. | 1. After neutralization, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
| 2. Oily product instead of a solid. | 2. Try triturating the oily residue with a non-polar solvent like hexane to induce solidification. Column chromatography may be required for purification. | |
| 3. Co-precipitation of impurities. | 3. Optimize the recrystallization solvent system to selectively crystallize the desired product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the Hantzsch thiazole synthesis. Optimization may be required.
Materials:
-
3-(Bromoacetyl)benzoic acid (1 equivalent)
-
Thioacetamide (1.1 equivalents)
-
Ethanol (anhydrous)
-
10% Sodium carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(bromoacetyl)benzoic acid in anhydrous ethanol.
-
Add thioacetamide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add 10% sodium carbonate solution with stirring until the mixture is neutral or slightly basic (pH 7-8).
-
A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4][5][6] For this specific target molecule, the likely route involves the condensation of a 3-(α-haloacetyl)benzoic acid derivative with thioacetamide.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are typically a derivative of 3-acetylbenzoic acid, which is halogenated to form an α-haloketone (e.g., methyl 3-(2-bromoacetyl)benzoate), and thioacetamide, which provides the nitrogen and sulfur atoms for the thiazole ring.
Q3: What are the major challenges when scaling up the Hantzsch thiazole synthesis?
A3: Common scale-up challenges include managing the exothermic nature of the reaction, controlling the formation of impurities, ensuring efficient mixing of reagents, and handling potentially hazardous materials like α-haloketones. Product isolation and purification can also become more complex at a larger scale.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes. α-haloketones are lachrymators and skin irritants; therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen and should be handled with extreme care. A thorough risk assessment is crucial before commencing any scale-up activities.
Troubleshooting Guides
Problem 1: Low Yield of the Thiazole Product
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the reagents are of high purity, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Optimize the reaction conditions. This may involve lowering the reaction temperature to minimize the formation of thermally induced byproducts. The order of addition of reagents can also be critical; for instance, adding the α-haloketone slowly to the thioacetamide solution can sometimes reduce side reactions.
-
-
Degradation of Reactants or Products: The starting materials or the product might be unstable under the reaction conditions.
-
Solution: If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH conditions if the product is sensitive).
-
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
-
Persistent Impurities: Certain impurities may be difficult to remove using standard purification techniques like recrystallization or column chromatography.
-
Solution: Identify the structure of the impurity if possible (e.g., using LC-MS or NMR). Understanding the impurity's structure can provide insights into its origin and how to prevent its formation. Modifying the work-up procedure, such as including an additional extraction or wash step, may help remove specific impurities. For example, a bis-thiazole impurity might have different solubility properties.
-
-
Poor Crystallization: The product may not crystallize well, or it may oil out during recrystallization attempts.
-
Solution: Experiment with a variety of solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) often yields better crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Product Co-eluting with Impurities: During column chromatography, the product and a key impurity may have very similar retention factors.
-
Solution: Optimize the chromatographic conditions. This could involve trying different solvent systems (mobile phases) or using a different stationary phase. Sometimes, converting the product to a derivative, purifying it, and then reverting it to the original product can be a viable strategy.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | Reflux | 4 | 75 | 92 |
| 2 | Ethanol | 50 | 12 | 82 | 96 |
| 3 | Isopropanol | Reflux | 4 | 72 | 91 |
| 4 | Acetonitrile | Reflux | 6 | 78 | 94 |
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 3-(2-Methyl-1,3-thiazol-4-yl)benzoate
-
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with thioacetamide (1.0 equivalent) and ethanol (5 volumes).
-
Reagent Addition: The mixture is stirred at room temperature until the thioacetamide is fully dissolved. Methyl 3-(2-bromoacetyl)benzoate (1.0 equivalent) is then added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained at this temperature for 4 hours. The reaction progress is monitored by HPLC every hour.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (10 volumes) and washed sequentially with saturated sodium bicarbonate solution (2 x 3 volumes) and brine (1 x 3 volumes).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate as a crystalline solid.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benthamdirect.com [benthamdirect.com]
Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical support center provides troubleshooting guidance for researchers encountering assay interference with the small molecule "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". While specific interference data for this compound is not extensively documented, this guide addresses common modes of interference exhibited by small molecules with similar structural motifs (thiazoles, benzoic acids) and offers strategies for identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a significant increase in signal in the presence of this compound, even in my no-enzyme control. What could be the cause?
A1: This issue is likely due to the intrinsic fluorescence of the compound, a phenomenon known as autofluorescence. Many heterocyclic compounds, including those with a thiazole ring, can fluoresce when excited by light sources used in assays, leading to a high background signal and potential false-positive results.[1][2]
To confirm autofluorescence:
-
Run a spectral scan of the compound to determine its excitation and emission maxima.
-
Perform a control experiment with the compound in the assay buffer without the fluorescent reporter or enzyme to measure its direct contribution to the signal.[1]
Mitigation Strategies:
-
If the compound's fluorescence spectrum is distinct from your assay's fluorophore, you may be able to shift the detection wavelength to minimize interference.[1][3]
-
Consider using an orthogonal assay with a different detection method, such as a luminescence or absorbance-based readout.[1]
Q2: I'm observing inconsistent and steep dose-response curves with my compound in an enzyme inhibition assay. What is a likely cause?
A2: Inconsistent results and steep dose-response curves are classic indicators of non-specific inhibition, often caused by compound aggregation.[3][4] At concentrations above a certain threshold (the critical aggregation concentration), small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[4][5]
To test for aggregation-based inhibition:
-
Perform the assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100.[3][6] Detergents can disrupt aggregates, and a significant reduction in the compound's apparent inhibitory activity is a strong indicator of this mechanism.[4]
Q3: My compound shows activity, but the IC50 value shifts significantly when I change the concentration of my target protein. Why is this happening?
A3: A shift in IC50 with varying enzyme concentration can also be a sign of compound aggregation.[4] Aggregates can bind to the enzyme in a non-stoichiometric manner.[7] Changing the enzyme concentration alters the ratio of enzyme to compound aggregates, thus affecting the apparent potency. This is a common artifact for promiscuous inhibitors that act via aggregation.[5]
Q4: Could this compound be reacting with components in my assay buffer, like DTT?
A4: Yes, chemical reactivity is a possible source of assay interference.[8] Some compounds can react with nucleophilic reagents, particularly thiols like Dithiothreitol (DTT), which are common in enzyme assays to maintain a reducing environment.[3][8] This can lead to covalent modification of the compound or the assay components, resulting in false signals.
To test for thiol reactivity:
-
Compare the compound's activity in assays with and without DTT.[8] A significant change in potency suggests reactivity.
-
If DTT is not essential for your enzyme's activity, consider removing it or replacing it with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8]
Q5: I'm using a light-based detection method (e.g., absorbance, nephelometry), and my results are erratic at higher compound concentrations. What should I investigate?
A5: At higher concentrations, your compound may be causing light scattering. This is particularly common if the compound is forming aggregates.[7][9] These particles in solution can scatter the incident light, interfering with absorbance readings or causing a signal in nephelometric or turbidimetric assays.
To investigate light scattering:
-
Visually inspect the wells with high compound concentrations for any signs of precipitation or turbidity.
-
Use Dynamic Light Scattering (DLS) to directly measure the formation of particles in solution as a function of compound concentration.[5][7][10]
Troubleshooting Summary
The following table summarizes common interference mechanisms, experiments to identify them, and potential solutions.
| Interference Mechanism | Identifying Experiment | Potential Solution(s) | Reference(s) |
| Autofluorescence | Measure compound fluorescence at assay wavelengths without other assay components. | Change detection wavelength; Use an orthogonal assay (e.g., luminescence). | [1] |
| Compound Aggregation | Perform the assay with and without 0.01% Triton X-100; Dynamic Light Scattering (DLS). | Add a small amount of non-ionic detergent to the assay buffer; Lower compound concentration. | [3][4][5] |
| Chemical Reactivity (Thiol) | Run the assay with and without a high concentration of DTT (e.g., 1 mM). | Remove thiol reagents if not essential; Use a non-thiol reducing agent (e.g., TCEP). | [3][8] |
| Light Scattering | Dynamic Light Scattering (DLS); Visually inspect for turbidity. | Lower compound concentration; Filter samples before reading. | [7][9][10] |
| Non-specific Protein Binding | Surface Plasmon Resonance (SPR); Bio-layer Interferometry (BLI). | Add a carrier protein like BSA to the buffer to block non-specific sites. | [11] |
Experimental Protocols
Protocol 1: Detergent Assay for Compound Aggregation
This protocol is designed to test if the observed inhibition by "this compound" is due to the formation of aggregates.[3]
-
Prepare Buffers : Prepare two sets of your standard assay buffer: one without any additions and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilutions : Prepare serial dilutions of the test compound in both the Triton X-100-containing buffer and the standard buffer.
-
Assay Setup : Set up your standard enzymatic assay in parallel using both buffer conditions.
-
Pre-incubation : Add the enzyme to each reaction and pre-incubate with the compound for 15 minutes.
-
Initiate Reaction : Start the reaction by adding the substrate.
-
Measure and Analyze : Measure the reaction rate using your standard detection method. Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests inhibition by aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a biophysical technique used to determine the size distribution of particles in a solution, making it ideal for detecting compound aggregates.[5][7][10]
-
Sample Preparation : Prepare a series of dilutions of "this compound" in the final assay buffer, starting from the highest concentration used in your assay down to a concentration where no activity is observed. Also, prepare a buffer-only control.
-
Instrument Setup : Allow the DLS instrument to warm up and equilibrate to the desired temperature (typically the same temperature as your assay).
-
Measurement : Transfer the prepared samples to appropriate cuvettes. Place each cuvette in the DLS instrument and acquire data. The instrument measures the time-dependent fluctuations in scattered light intensity.
-
Data Analysis : The software will analyze the autocorrelation function of the scattering intensity to calculate the hydrodynamic radius (size) of particles in the solution.[10] An increase in particle size that correlates with increasing compound concentration is indicative of aggregation.[7]
Visual Guides
Caption: A workflow for troubleshooting assay interference.
Caption: Mechanism of aggregation-based enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. scientistlive.com [scientistlive.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bangslabs.com [bangslabs.com]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Substituted Benzoic Acid Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the crystallization of substituted benzoic acid derivatives, with a focus on compounds like "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid".
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing from the solution, what should I do?
A1: If crystals do not form, the solution may not be supersaturated. Here are a few steps you can take to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.[1][2][3]
-
Add a seed crystal: Introducing a tiny crystal of your compound can initiate crystallization.[1][2][4] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate to form a small amount of solid, and then reintroduce the rod into the solution.[1][2]
-
Reduce the solvent volume: Your compound may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Lower the temperature: Try cooling the solution in an ice bath to further decrease the solubility of your compound.[1][3]
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][5] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. To address this:
-
Add more solvent: Re-heat the solution and add more of the same solvent to decrease the saturation.[1][6]
-
Lower the cooling temperature: Before cooling, ensure the solution temperature is below the melting point of your compound.
-
Change the solvent: A different solvent or a mixture of solvents might be more suitable for your compound.[7]
-
Control the cooling rate: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[5]
Q3: The yield of my crystals is very low. How can I improve it?
A3: A low yield can be due to several factors. Here are some ways to improve it:
-
Use the minimum amount of hot solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved even after cooling.[8]
-
Allow for slow cooling: Slow cooling generally leads to the formation of larger and purer crystals, which are easier to collect.[8][9][10]
-
Recover a second crop: After filtering the initial crystals, you can concentrate the remaining solution (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[1]
-
Check for premature crystallization: If using hot filtration to remove impurities, make sure the solution doesn't cool and crystallize in the funnel.
Q4: My crystals formed very quickly. Is this a problem, and how can I prevent it?
A4: Yes, rapid crystallization can be problematic as it can trap impurities within the crystal lattice, reducing the purity of your final product.[1][6] To achieve a slower, more controlled crystallization:
-
Use more solvent: Add a slightly larger volume of hot solvent to ensure the compound doesn't crash out of the solution too quickly upon cooling.[1][6]
-
Insulate the flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., by covering it with a beaker or placing it in a warm water bath that is allowed to cool).[11]
Q5: How do I select an appropriate solvent for crystallization?
A5: The ideal solvent for crystallization should have the following properties:
-
The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[8][12]
-
The solvent should not react with the compound.[12]
-
The boiling point of the solvent should ideally be lower than the melting point of the compound to avoid oiling out.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12] It is often necessary to test several solvents or solvent mixtures to find the optimal one for your compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common crystallization issues.
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | 1. Try to induce crystallization by scratching the flask or adding a seed crystal.[1][2][3] 2. Reduce the solvent volume by evaporation and cool again.[1] 3. Cool the solution to a lower temperature.[1][3] |
| "Oiling Out" | Compound's melting point is below the solution temperature. | 1. Reheat the solution and add more solvent.[1][6] 2. Use a solvent with a lower boiling point. 3. Allow the solution to cool more slowly.[5] |
| Low Crystal Yield | Too much solvent was used. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound.[8] 2. Concentrate the mother liquor to obtain a second crop of crystals.[1] |
| Rapid Crystal Formation | Solution is too concentrated or cooled too quickly. | 1. Add slightly more hot solvent.[1][6] 2. Slow down the cooling process by insulating the flask.[11] |
| Colored Crystals | Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution and filter it before cooling.[8] |
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 25 | 0.34 |
| Water | 100 | 5.63 |
| Ethanol | 15 | 47.1 |
| Methanol | 23 | 71.5 |
| Acetone | 20 | 54.2 |
| Toluene | 25 | 10.6 |
| Chloroform | 25 | 22.2 |
| Hexane | 25 | 0.9 |
Source: Based on data from various sources.[13][14][15][16]
Experimental Protocols
General Protocol for the Recrystallization of a Substituted Benzoic Acid
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. For many benzoic acid derivatives, water, ethanol, or a mixture of the two can be effective.[11][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.[11][12] If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent the compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.
Mandatory Visualization
Caption: A troubleshooting workflow for common crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zhanghua1976.com [zhanghua1976.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications | Semantic Scholar [semanticscholar.org]
- 8. ck12.org [ck12.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" handling and storage guidelines
Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with best practices for handling and storage, as well as to provide troubleshooting for common experimental issues.
Properties at a Glance
This table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | 200°C | [1] |
| Boiling Point | 431°C at 760mmHg | [1] |
| Density | 1.319 g/cm³ | [1] |
| Flash Point | 214.4°C | [1] |
| Refractive Index | 1.629 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to the Safety Data Sheet (SDS), this compound can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.[2][3][4][5] Always handle this chemical with appropriate personal protective equipment (PPE).
Q2: What is the recommended personal protective equipment (PPE) when handling this compound?
A2: It is recommended to use chemical-resistant gloves, protective clothing, and eye/face protection.[2][5] If there is a risk of dust formation or inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Q3: How should I properly store this compound?
A3: Store the compound in a dry, cool, and well-ventilated place.[2][6] The container should be kept tightly closed.[2][5] It is also advised to store it locked up.[2]
Q4: Are there any incompatible materials I should avoid storing this compound with?
A4: Yes, this compound is incompatible with bases, strong oxidizing agents, amines, and reducing agents.[2][4]
Q5: What should I do in case of accidental contact with the skin or eyes?
A5: For skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][4]
Q6: What is the appropriate first aid response for inhalation or ingestion?
A6: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][4] If ingested, clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: The compound is not dissolving as expected.
-
Possible Cause: The chosen solvent may not be appropriate. Benzoic acid has poor solubility in cold water but high solubility in hot water.[7] Its solubility in organic solvents like acetone, ethanol, and ether is generally good.[7]
-
Troubleshooting Steps:
-
Consult literature for recommended solvents for similar thiazole-containing benzoic acid derivatives.
-
If using water, try gentle heating to increase solubility.
-
Consider using a different organic solvent such as DMSO or DMF for polar compounds, or ethers and chlorinated solvents for less polar compounds.
-
Use sonication to aid dissolution.
-
Issue 2: Unexpected color change or degradation of the compound in solution.
-
Possible Cause: The compound may be unstable under the experimental conditions. Thiazole rings are generally thermally stable but can react under certain conditions.[8] Exposure to incompatible materials (strong bases, oxidizers) can cause degradation.
-
Troubleshooting Steps:
-
Ensure the storage conditions are as recommended (cool, dry, away from light).
-
Check the pH of your solution. Benzoic acid is an acid and will react with bases.
-
Prepare solutions fresh before use whenever possible.
-
If heating is required, use the lowest effective temperature and minimize the heating time.
-
Run a control experiment to determine if other components in the mixture are causing the degradation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to impurities in the compound, improper handling leading to contamination, or degradation over time.
-
Troubleshooting Steps:
-
Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS).
-
Always use clean glassware and spatulas to avoid cross-contamination.
-
Ensure the compound has been stored correctly and has not exceeded its shelf life.
-
When weighing, do so in a controlled environment to avoid moisture absorption if the compound is hygroscopic.
-
Visual Workflow and Diagrams
Troubleshooting Handling and Storage Issues
The following diagram outlines a logical workflow for troubleshooting common problems encountered during the handling and storage of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4- (methylsulfonyl)benzoic acid-Zibo Senbang Chemical Co., Ltd. [foreschem.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
Validation & Comparative
Purity Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of a compound is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to preclinical and clinical studies. This guide provides a comparative analysis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and two of its structural isomers, "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and "2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," using standard analytical techniques for purity determination. The data presented herein is based on established methodologies for small organic molecules and serves as a practical reference for laboratory work.
Comparative Purity Analysis
The purity of three structural isomers of (2-Methyl-1,3-thiazol-4-yl)benzoic acid was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.
| Compound | HPLC-UV Purity (%) | qNMR Purity (%) | LC-MS Purity (%) |
| This compound | 99.2 | 98.9 | 99.5 |
| 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 98.7 | 98.5 | 99.1 |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 97.5 | 97.2 | 98.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for use in a standard analytical laboratory setting.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the separation and quantification of impurities in organic compounds.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the compound itself.[4][5][6][7]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying trace impurities.[8][9][10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Method: The same chromatographic conditions as the HPLC-UV method can be used.
-
Data Analysis: The purity is assessed by the area of the main peak in the total ion chromatogram (TIC). The mass spectrometer is also used to identify any co-eluting impurities by their mass-to-charge ratio.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential applications of these compounds, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for the purity analysis of a small molecule compound.
Caption: A diagram showing a hypothetical signaling pathway where the compound acts as a kinase inhibitor.
References
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. thaiscience.info [thaiscience.info]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeol.com [jeol.com]
- 10. researchgate.net [researchgate.net]
Comprehensive Guide to the Characterization of Phenyl-Thiazolyl-Benzoic Acid Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of phenyl-thiazolyl-benzoic acid derivatives, a class of small molecules with significant interest in drug discovery. Due to the limited availability of public experimental data for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," this guide will focus on a closely related and well-characterized analogue, 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB) , as a case study.[1] The principles and methodologies described herein are broadly applicable to the structural elucidation of similar small organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques in organic chemistry for the unambiguous identification and characterization of molecular structures.[2][3][4] NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS determines the molecular weight and elemental composition.[2][4] This guide will compare and contrast these techniques in the context of characterizing phenyl-thiazolyl-benzoic acid derivatives.
Case Study: 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB)
PTB has been identified as a potent agonist of Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα), highlighting its potential in therapeutic applications.[1] Its characterization serves as an excellent practical example for this guide.
Data Presentation
Table 1: Predicted Mass Spectrometry Data for a Structural Isomer
While experimental MS data for the specific title compound is unavailable, predicted data for a structural isomer, 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, offers insight into the expected mass-to-charge ratios for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 250.05324 |
| [M+Na]⁺ | 272.03518 |
| [M-H]⁻ | 248.03868 |
| [M+NH₄]⁺ | 267.07978 |
| [M+K]⁺ | 288.00912 |
| [M+H-H₂O]⁺ | 232.04322 |
| [M+HCOO]⁻ | 294.04416 |
| [M+CH₃COO]⁻ | 308.05981 |
| Data sourced from PubChem for 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.[5] |
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Benzoic Acids
The following table provides representative NMR data for benzoic acid and a substituted benzoic acid to illustrate typical chemical shifts.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100MHz, CDCl₃) δ (ppm) |
| Benzoic acid | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 |
| 4-Methylbenzoic acid | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |
| Data is illustrative and sourced from supplementary information from the Royal Society of Chemistry.[6] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like a phenyl-thiazolyl-benzoic acid derivative is as follows:
-
Sample Preparation :
-
Dissolve 5-25 mg of the compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8]
-
For ¹³C NMR, a higher concentration of 50-100 mg may be required for a good signal-to-noise ratio in a reasonable time.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.[7]
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner and adjust the depth using a gauge.[9]
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or using automated routines like topshim.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. A standard experiment involves a single pulse and acquisition.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Mass Spectrometry (MS)
A general procedure for analyzing a small molecule using a Liquid Chromatography-Mass Spectrometry (LC-MS) system is outlined below:
-
Sample Preparation :
-
Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, water).
-
Filter the sample to remove any particulates that could clog the LC system.
-
-
LC-MS System Setup :
-
Choose an appropriate LC column and mobile phase for the separation of the analyte.
-
Set the flow rate and gradient conditions for the liquid chromatography.
-
Select the ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarity (positive or negative ion mode).[10] ESI is commonly used for polar molecules like benzoic acid derivatives.
-
Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[11]
-
-
Data Acquisition :
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra over the desired m/z range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information (connectivity, stereochemistry), sample purity.[2] | Molecular weight, elemental formula (with high resolution), structural information via fragmentation.[2][4] |
| Sample Amount | Milligrams (mg).[8] | Micrograms (µg) to nanograms (ng). |
| Analysis Time | Minutes to hours, depending on the nucleus and concentration. | Seconds to minutes. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. |
| Quantitative? | Yes, with an internal standard. | Yes, with an internal standard.[12] |
Visualizations
Caption: Experimental workflow for the characterization of a small molecule.
Caption: Comparison of information obtained from NMR and MS.
References
- 1. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. PubChemLite - 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (C12H11NO3S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 10. zefsci.com [zefsci.com]
- 11. rsc.org [rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and Other Thiazole Derivatives in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered considerable attention for their broad pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7][8] This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a focus on their anticancer potential, supported by experimental data. While specific biological activity data for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is not extensively available in the public domain, this guide will compare the activities of structurally related thiazole derivatives to provide a valuable reference for researchers and drug development professionals.
Comparative Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[8] The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 4i | N-(4-fluorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamide | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | Doxorubicin | Not specified |
| 4d | N-(4-chlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamide | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 | Doxorubicin | Not specified |
| 4b | N-(4-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamide | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 | Doxorubicin | Not specified |
| Compound 14 | 1-(Thiazol-2-yl)-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative | BJAB (B-cell lymphoma) | Potent activity reported | Not specified | Not specified |
Table 1: In vitro anticancer activity of selected thiazole derivatives. Data sourced from multiple studies.[5][8][9]
Experimental Protocols
A fundamental understanding of the experimental methodologies is crucial for interpreting the activity data. Below are detailed protocols for common assays used to evaluate the anticancer activity of thiazole derivatives.
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[11] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and incubated for a specific period (e.g., 72 hours).[10]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours to allow formazan crystal formation.[11][13]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The plate is placed on a shaker to ensure complete dissolution of the formazan, and the absorbance is read on a microplate reader at a wavelength of 590 nm.[12] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
Experimental workflow for the MTT cytotoxicity assay.
2. VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key target in angiogenesis.[1][3]
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.[1]
-
Protocol:
-
Master Mixture Preparation: A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[3]
-
Plate Setup: The master mixture is added to the wells of a 96-well plate. The test compounds (thiazole derivatives) at various concentrations are added to the respective wells. Control wells (no inhibitor) and blank wells (no enzyme) are also included.[1]
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.[3]
-
Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[1]
-
Detection: A detection reagent, such as Kinase-Glo® MAX, is added to each well. This reagent measures the amount of ATP remaining in the well; a higher luminescence signal indicates greater inhibition of kinase activity.[3]
-
Luminescence Reading: The plate is incubated at room temperature for a short period to stabilize the luminescent signal, which is then read using a microplate reader.[1] The IC50 value is calculated based on the reduction in kinase activity in the presence of the inhibitor.
-
VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Conclusion
Thiazole and its derivatives represent a highly versatile and pharmacologically important class of compounds. The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications, particularly in oncology. The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity against various biological targets. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the comparative data from other thiazole derivatives strongly support the continued exploration of this chemical class in the development of novel therapeutics. The experimental protocols provided herein offer a standardized framework for the evaluation of new synthetic analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Comparative Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Analogs: Current Landscape of Biological Activity
The thiazole ring is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for numerous therapeutic applications. Similarly, benzoic acid moieties are integral to many biologically active molecules. The combination of these two chemical entities in "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" suggests potential for interesting biological properties. However, without specific research focusing on this molecule, any discussion of its activity in comparison to analogs remains speculative.
Potential Areas of Biological Activity Based on Related Structures
Based on the biological activities reported for related thiazole and benzoic acid derivatives, potential therapeutic areas for "this compound" and its analogs could include:
-
Anticancer Activity: Thiazole-containing compounds have been investigated as inhibitors of various kinases, such as c-Met, which are implicated in cancer progression.
-
Antimicrobial Activity: The thiazole nucleus is a core component of many antibacterial and antifungal agents.
-
Anti-inflammatory Effects: Certain benzoic acid derivatives have demonstrated potent anti-inflammatory properties.
-
Metabolic Disorders: Some thiazole derivatives have been explored as activators of enzymes like glucokinase, which is relevant in the context of diabetes.
It is important to emphasize that these are potential areas of activity based on chemical similarity, and dedicated biological screening of "this compound" and its analogs would be required for confirmation.
Future Directions
To enable a comparative analysis as requested, future research would need to focus on the following:
-
Synthesis: The synthesis of "this compound" and a library of its structural analogs with systematic modifications to the thiazole and benzoic acid rings.
-
Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a panel of biological targets to identify and quantify their activities.
-
Structure-Activity Relationship (SAR) Studies: Analysis of the screening data to establish clear relationships between chemical structure and biological activity, which is crucial for rational drug design and optimization.
-
Mechanistic Studies: Elucidation of the molecular mechanisms and signaling pathways through which the active compounds exert their effects.
Until such data becomes available, a detailed and objective comparison guide on the biological activity of "this compound" and its analogs cannot be constructed. The scientific community awaits further research to uncover the therapeutic potential of this specific chemical scaffold.
Comparative Analysis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" (Compound X): A Hypothetical Target Validation Guide
Disclaimer: Publicly available scientific literature and databases lack specific information on the mechanism of action for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". Therefore, this guide serves as a template, illustrating how to structure a comparative analysis for validating a hypothetical mechanism of action. For this purpose, we will refer to "this compound" as Compound X and hypothesize its action as an inhibitor of MEK1 , a key kinase in the MAPK/ERK signaling pathway. This guide compares the hypothetical performance of Compound X with Trametinib , a known and clinically approved MEK1/2 inhibitor.
Comparative Performance Data
The following table summarizes hypothetical quantitative data comparing the inhibitory activity and cellular effects of Compound X against the established MEK inhibitor, Trametinib. This data represents typical results from key assays used in early-stage drug discovery to validate a compound's mechanism of action.
| Parameter | Compound X (Hypothetical Data) | Trametinib (Reference Data) | Experiment | Significance |
| Target Affinity (Kd) | 15 nM | 1.8 nM | Surface Plasmon Resonance (SPR) | Measures direct binding strength to the MEK1 protein. Lower values indicate stronger binding. |
| Biochemical Potency (IC50) | 25 nM | 3.4 nM | In Vitro Kinase Assay | Measures the concentration required to inhibit 50% of MEK1 enzymatic activity. |
| Cellular Potency (EC50) | 150 nM | 10 nM | Western Blot (p-ERK) | Measures the concentration required to reduce phosphorylation of ERK (a downstream target of MEK1) by 50% in cells. |
| Anti-proliferative Activity (GI50) | 500 nM | 45 nM | Cell Viability Assay (e.g., CTG) | Measures the concentration required to inhibit the growth of cancer cells (e.g., A375 melanoma) by 50%. |
| Kinase Selectivity | High selectivity for MEK1/2 over 300 other kinases | High selectivity for MEK1/2 | KinomeScan Profiling | Assesses off-target activity. High selectivity is crucial for minimizing side effects. |
Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The pathway is often hyperactivated in various cancers. The diagram highlights the specific intervention points of both the hypothetical Compound X and the reference compound, Trametinib.
Caption: MAPK/ERK signaling pathway with MEK1/2 as the point of inhibition.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are the standard protocols for the key experiments cited in the data table.
In Vitro MEK1 Kinase Assay (Biochemical Potency)
-
Objective: To determine the concentration of Compound X required to inhibit 50% of MEK1 enzymatic activity (IC50).
-
Method:
-
Recombinant human MEK1 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).
-
Compound X or Trametinib is added in a series of 10-point dilutions (e.g., from 1 nM to 100 µM).
-
The reaction is initiated and allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated ERK2 product is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by ELISA.
-
Data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Cellular Western Blot for p-ERK (Cellular Potency)
-
Objective: To measure the effect of Compound X on MEK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK.
-
Method:
-
A375 cells (a human melanoma cell line with a B-RAF V600E mutation, leading to constitutive pathway activation) are seeded in 6-well plates and grown overnight.
-
Cells are treated with a serial dilution of Compound X or Trametinib for 2 hours.
-
Following treatment, cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK, as a loading control).
-
Blots are incubated with secondary antibodies and visualized using chemiluminescence. Band intensity is quantified, and the p-ERK/t-ERK ratio is calculated.
-
The EC50 is determined by plotting the percentage reduction in the p-ERK/t-ERK ratio against compound concentration.
-
Experimental Workflow for Target Validation
The following diagram outlines the logical flow of experiments, from initial biochemical screening to cellular and functional validation, to confirm that a compound acts via the hypothesized mechanism.
Caption: A stepwise workflow for validating a kinase inhibitor's mechanism of action.
Logical Comparison Framework
This diagram provides a logical framework for comparing two inhibitors based on key drug-like properties. An ideal candidate would possess high potency, high selectivity, and favorable cellular activity.
Caption: A logical comparison of key performance indicators for two inhibitors.
Comparative Guide to the Structure-Activity Relationship of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid, focusing on their potential as therapeutic agents. Due to the limited publicly available SAR data for the exact title compound, this guide draws comparisons from closely related structures, particularly in the context of protein kinase CK2 inhibition, anticancer, and antimicrobial activities.
Structure-Activity Relationship Analysis
The core scaffold of (thiazol-yl)benzoic acid has been identified as a promising framework for the development of various therapeutic inhibitors. The biological activity of these compounds is significantly influenced by the substitution pattern on both the thiazole and the benzoic acid rings.
Key Insights from Analog Studies:
-
Protein Kinase CK2 Inhibition: Studies on 4-(thiazol-5-yl)benzoic acid derivatives have shown potent inhibitory activity against protein kinase CK2, a key target in cancer therapy. The position of the carboxylic acid group on the phenyl ring and substitutions on the thiazole and benzoic acid moieties are critical for activity. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety has been shown to maintain potent CK2 inhibitory activities and lead to significant antiproliferative effects.[1]
-
Anticancer Activity: Thiazole derivatives are recognized for their anticancer properties, often acting through mechanisms like apoptosis induction and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[2] The substitution pattern on the thiazole ring is a key determinant of their cytotoxic efficacy.
-
Antimicrobial Activity: 2,4-disubstituted thiazole derivatives have demonstrated significant in vitro antibacterial and antifungal activities. The presence of specific electron-withdrawing or -donating groups on the phenyl ring attached to the thiazole can greatly enhance antimicrobial potency.
Comparative Data of Thiazolyl-benzoic Acid Analogs as CK2 Inhibitors
The following table summarizes the structure-activity relationship of 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2α and their antiproliferative activity against the A549 human lung carcinoma cell line. This data is extrapolated from closely related analogs to provide insights into the potential SAR of this compound.
| Compound ID | R1 (Thiazole C2-substituent) | R2 (Benzoic Acid C3-substituent) | CK2α IC50 (µM) | A549 CC50 (µM) |
| 1 | H | H | 0.015 | 9.8 |
| 2 | H | 2-Cl-benzyloxy | 0.016 | 1.5 |
| 3 | H | 2-F-benzyloxy | 0.014 | 2.0 |
| 4 | H | 2-MeO-benzyloxy | 0.015 | 3.3 |
| 5 | Me | H | >1 | >10 |
Data adapted from a study on 4-(thiazol-5-yl)benzoic acid derivatives.[1]
Interpretation of SAR Data:
-
The unsubstituted phenyl group at the C2 position of the thiazole (R1=H) is crucial for high-potency CK2 inhibition (Compound 1 vs. Compound 5).
-
Substitution at the C3 position of the benzoic acid ring (R2) with bulky, hydrophobic groups like 2-halobenzyloxy or 2-methoxybenzyloxy significantly enhances antiproliferative activity while maintaining potent CK2α inhibition (Compounds 2, 3, and 4 vs. Compound 1).[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of thiazole derivatives are provided below.
3.1. Protein Kinase CK2 Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against protein kinase CK2.
-
Objective: To determine the IC50 value of a test compound against recombinant human CK2.
-
Materials:
-
Recombinant human CK2 holoenzyme (α2β2).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or a suitable fluorescence-based kinase assay kit.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compound stock solution (in DMSO).
-
Phosphocellulose paper (for radioactive assay) or 96-well plates (for fluorescence assay).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection:
-
Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[3]
-
Fluorescence Method (e.g., ADP-Glo™): Add the reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3.2. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2).
-
Complete cell culture medium.
-
Test compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value from the dose-response curve.
-
3.3. Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]
-
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compound stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Incubator.
-
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Visualizing Biological Pathways and Workflows
4.1. Protein Kinase CK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Protein Kinase CK2 and its role in cell survival and proliferation, which can be targeted by inhibitors like the thiazolyl-benzoic acid derivatives.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Target Validation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and Other MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative MAP4K4 inhibitor, "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," with established MAP4K4 inhibitors such as PF-06260933, DMX-5804, and GNE-495. The information is intended to assist researchers in designing and interpreting target validation studies for novel compounds targeting the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Introduction to MAP4K4 as a Therapeutic Target
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte progenitor kinase-like/Germinal center kinase-like kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It acts as an upstream regulator of several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Dysregulation of MAP4K4 signaling has been implicated in a variety of human diseases, including cancer, inflammation, metabolic disorders, and cardiovascular diseases. Its role in promoting tumor cell proliferation, migration, and invasion has made it an attractive target for therapeutic intervention in oncology.
Target validation for a potential MAP4K4 inhibitor like "this compound" involves a series of experiments to confirm its engagement with MAP4K4 and to characterize its biological effects. This guide outlines key in vitro assays and presents comparative data from known MAP4K4 inhibitors to serve as a benchmark for such validation studies.
Comparative Analysis of MAP4K4 Inhibitors
The following table summarizes the reported inhibitory activities of several well-characterized MAP4K4 inhibitors. "this compound" is included as a hypothetical compound for which target validation studies would be designed.
| Compound | Biochemical IC50 (MAP4K4) | Cellular Assay IC50 | Key Selectivity Notes | Reference |
| This compound | To be determined | To be determined | To be determined | N/A |
| PF-06260933 | 3.7 nM (kinase assay)[1][2][3] | 160 nM (cell-based assay)[1][2] | Also inhibits TNIK (IC50 = 15 nM) and MINK1 (IC50 = 8 nM)[4]. | [1][2][3][4] |
| DMX-5804 | 3 nM[5] | Not explicitly reported, but effective in cellular models of cardiomyocyte survival. | Less potent on MINK1/MAP4K6 (pIC50 = 8.18) and TNIK/MAP4K7 (pIC50 = 7.96) compared to MAP4K4 (pIC50 = 8.55).[5] | [5][6] |
| GNE-495 | 3.7 nM[7][8][9] | Effective in cellular models of retinal angiogenesis. | Potent and selective, with a good balance of cellular potency and pharmacokinetic properties.[7] | [7][8][9] |
Experimental Protocols for MAP4K4 Target Validation
The following are detailed protocols for key experiments essential for validating the targeting of MAP4K4 by a novel compound.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., this compound) and control inhibitors (PF-06260933, DMX-5804)
-
384-well white plates
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
-
Dispense 2.5 µL of 4x test compound dilutions in reaction buffer into the wells of a 384-well plate.
-
Add 2.5 µL of 4x MAP4K4 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mix (MBP and ATP in reaction buffer).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA assesses the binding of a compound to its target protein in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cancer cell line known to express MAP4K4 (e.g., Panc-1 pancreatic cancer cells)
-
Complete cell culture medium
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MAP4K4
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture Panc-1 cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-MAP4K4 antibody.
-
Quantify the band intensities and plot the percentage of soluble MAP4K4 against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis (Western Blot for Phospho-JNK)
This experiment determines if the compound inhibits MAP4K4 activity within the cell by assessing the phosphorylation status of a key downstream substrate, JNK.
Materials:
-
Cancer cell line (e.g., HeLa or Panc-1)
-
Test compound and vehicle control
-
Stimulant (e.g., TNF-α or Anisomycin)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a known activator of the JNK pathway (e.g., 20 ng/mL TNF-α for 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.
-
A decrease in the phospho-JNK signal in the presence of the compound indicates inhibition of the MAP4K4 signaling pathway.
Visualizing MAP4K4 Signaling and Inhibition
The following diagrams illustrate the MAP4K4 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: MAP4K4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for MAP4K4 Inhibitor Target Validation.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. scribd.com [scribd.com]
- 9. promega.com [promega.com]
Comparative Analysis of Synthetic Routes to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal synthetic pathways for this compound are presented:
-
Route 1: Hantzsch Thiazole Synthesis followed by Nitrile Hydrolysis. This classic approach involves the initial formation of a thiazole ring system, yielding a benzonitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid.
-
Route 2: Suzuki-Miyaura Cross-Coupling. This modern palladium-catalyzed cross-coupling method offers a convergent approach to forming the carbon-carbon bond between the thiazole and benzoic acid moieties.
This guide will delve into the detailed experimental protocols for each route, present a quantitative comparison of their key metrics, and provide a visual representation of the synthetic strategies.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Hantzsch Synthesis & Hydrolysis | Route 2: Suzuki-Miyaura Coupling |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 2 | 1 (from advanced intermediates) |
| Starting Materials | Readily available | Requires pre-functionalized precursors |
| Reaction Conditions | Can involve harsh reagents (e.g., strong acids/bases) | Generally mild |
| Purification | May require multiple chromatographic steps | Often requires chromatographic purification |
| Scalability | Generally scalable | Can be challenging for large-scale production |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis and Subsequent Nitrile Hydrolysis
This two-step sequence first constructs the 2-methyl-4-phenylthiazole core followed by conversion of the nitrile group to a carboxylic acid.
Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
-
Reaction: 3-Acetylbenzonitrile is first halogenated to form 2-bromo-1-(3-cyanophenyl)ethan-1-one. This α-haloketone is then reacted with thioacetamide in a Hantzsch thiazole synthesis.
-
Procedure:
-
To a solution of 2-bromo-1-(3-cyanophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile to this compound
-
Reaction: The nitrile functional group of the intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[1][2][3]
-
Procedure:
-
Dissolve 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]
-
Heat the mixture to reflux for an extended period (typically several hours to overnight).
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 6 M HCl) to precipitate the carboxylic acid.[4]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]
-
Recrystallization from a suitable solvent may be performed for further purification.
-
Route 2: Suzuki-Miyaura Cross-Coupling
This route offers a more direct connection of the two key aromatic rings.
-
Reaction: A suitable boronic acid or ester derivative of one fragment is coupled with a halogenated derivative of the other fragment in the presence of a palladium catalyst and a base. For this synthesis, 2-methyl-4-(tributylstannyl)thiazole can be coupled with methyl 3-bromobenzoate.
-
Procedure:
-
To a degassed solution of methyl 3-bromobenzoate (1.0 eq) and 2-methyl-4-(tributylstannyl)thiazole (1.1 eq) in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography.
-
The resulting methyl ester is then hydrolyzed to the carboxylic acid using standard procedures as described in Route 1, Step 2.
-
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both the Hantzsch synthesis followed by nitrile hydrolysis and the Suzuki-Miyaura coupling represent viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the laboratory's expertise with particular reaction types. The Hantzsch approach is a more traditional and often cost-effective method, while the Suzuki-Miyaura coupling offers a more convergent and potentially higher-yielding strategy, particularly for library synthesis and medicinal chemistry applications where rapid access to analogs is crucial. Researchers are encouraged to evaluate both methods based on the specific requirements of their project.
References
A Comparative Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and successful research outcomes. This guide provides a comprehensive comparison of commercially available reference standards for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key chemical intermediate. This document outlines potential suppliers and provides detailed experimental protocols for the verification of purity and identity, enabling users to make informed decisions when selecting a reference standard.
Commercial Availability
Several chemical suppliers offer this compound and its isomers. While direct comparative studies on these standards are not publicly available, the following table summarizes information gathered from various suppliers. Researchers are encouraged to request a Certificate of Analysis (CoA) from their chosen supplier to obtain batch-specific purity data and analytical methods.
| Supplier | Product Name | Purity | CAS Number | Notes |
| Thermo Scientific | This compound | 97%[1] | Not Specified | Part of a large portfolio of laboratory chemicals. |
| Amerigo Scientific | This compound | Not Specified | Not Specified | Specialist distributor for life science products.[2] |
| Apollo Scientific | 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Not Specified | 294620-60-3[3] | Isomer of the target compound. |
| ChemScene | 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid | ≥95%[4] | 933709-38-7[4] | Isomer of the target compound. |
| ChemicalBook | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Not Specified | 65032-66-8[5] | Isomer of the target compound, with multiple listed suppliers. |
Analytical Performance Verification
To ensure the quality and suitability of a reference standard, independent verification is crucial. Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that can be employed to assess the purity and confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A validated HPLC method can separate the main compound from any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent like methanol or acetonitrile. A common starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance, for example, 234 nm or 254 nm.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.[8]
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare a solution of the reference standard to be tested at a concentration within the linear range.
-
-
Data Analysis: The purity of the reference standard can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of a molecule.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the chosen deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the different protons in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a critical tool for confirming its molecular weight and elemental composition.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, which can be coupled to an HPLC or GC system (LC-MS or GC-MS) or used with a direct infusion source. For a non-volatile compound like this, LC-MS with an electrospray ionization (ESI) source is suitable.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Mobile Phase (for LC-MS): A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of a modifier like formic acid to promote ionization.
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in the mobile phase.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Data Analysis: The observed mass-to-charge ratio of the molecular ion should correspond to the calculated molecular weight of this compound (C₁₁H₉NO₂S, Molecular Weight: 219.26 g/mol ).
Experimental Workflows
To visualize the analytical processes for verifying the reference standards, the following diagrams illustrate the workflows for HPLC purity analysis and structural confirmation.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for Structural Confirmation.
By following these guidelines and experimental protocols, researchers can confidently assess the quality of their this compound reference standards, ensuring the accuracy and reliability of their scientific investigations.
References
- 1. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 2-(2-METHYL-1,3-THIAZOL-4-YL)BENZOIC ACID | 65032-66-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
Comparative Cross-Reactivity Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". Due to the limited publicly available data on this specific molecule, this guide focuses on a closely related structural analog, a phenyl-thiazolyl-benzoic acid derivative (PTB), which has been identified as a dual agonist for Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα). This guide also includes data for other known RXR and RAR modulators to provide a broader context for comparison.
Executive Summary
"this compound" belongs to a class of compounds containing thiazole and benzoic acid moieties, which are present in numerous biologically active molecules. A structural analog, a phenyl-thiazolyl-benzoic acid derivative (PTB), has been shown to act as a potent dual agonist for RXRα and RARα, key nuclear receptors involved in regulating gene transcription related to cell proliferation, differentiation, and apoptosis. This suggests a high probability that "this compound" may also interact with these receptors. This guide presents a comparative overview of the activity of related compounds, detailed experimental protocols for assessing such interactions, and visual representations of the relevant signaling pathway and experimental workflows.
Comparative Activity of RXR/RAR Agonists
The following table summarizes the activity of various retinoid receptor agonists. While specific data for "this compound" is unavailable, the data for the structural analog PTB and other dual agonists provide a benchmark for potential activity.
| Compound | Target(s) | Assay Type | EC50 (nM) | Reference Compound(s) |
| Phenyl-thiazolyl-benzoic acid derivative (PTB) | RXRα, RARα | Reporter Gene Assay | Data not available in public literature | 9-cis-Retinoic Acid |
| 9-cis-Retinoic Acid | RXRα,β,γ / RARα,β,γ | Co-transfection Assay | RXRα: 100±25, RARα: 191±20 | - |
| AGN 194204 | RXRα,β,γ selective | Transactivation Assay | RXRα: 1.5 | - |
| Stilbene Derivative (11b) | Dual RXR agonist / RAR antagonist | Luciferase Reporter Assay | RXRβ: 51 | 9-cis-Retinoic Acid |
Disclaimer: The EC50 values are dependent on the specific assay conditions and cell lines used and should be considered as representative.
Experimental Protocols
To facilitate the investigation of the cross-reactivity of "this compound", detailed protocols for two key assays are provided below.
Luciferase Reporter Gene Assay for RARα Activation
This protocol describes a cell-based assay to measure the activation of RARα by a test compound.
Materials:
-
HEK293 cells stably co-transfected with a RARα expression vector and a luciferase reporter vector containing Retinoic Acid Response Elements (RAREs).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Charcoal Stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well white, clear-bottom cell culture plates
-
Test compound ("this compound") and reference agonist (e.g., all-trans Retinoic Acid, ATRA)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain the RARα reporter HEK293 cell line in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Cell Seeding: 24 hours prior to the assay, seed the cells into a 96-well plate at a density of approximately 30,000 cells per well in 100 µL of assay medium (DMEM with 10% charcoal-stripped FBS).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference agonist in DMSO. Perform serial dilutions in assay medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Cell Treatment: Add 10 µL of the diluted test compound, reference agonist, or vehicle control (DMSO in assay medium) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control to determine the fold activation.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay for RXRα
This protocol outlines a biochemical assay to measure the binding of a test compound to the RXRα ligand-binding domain (LBD) and its ability to recruit a coactivator peptide. This is based on the LanthaScreen™ TR-FRET platform.
Materials:
-
GST-tagged RXRα-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family) (acceptor fluorophore)
-
TR-FRET assay buffer
-
384-well low-volume black plates
-
Test compound and reference agonist (e.g., 9-cis-Retinoic Acid)
-
DMSO
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in DMSO. Further dilute in TR-FRET assay buffer to a 4x final concentration.
-
Reagent Preparation:
-
Prepare a 4x solution of GST-RXRα-LBD in TR-FRET assay buffer.
-
Prepare a 4x mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in TR-FRET assay buffer.
-
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 4x GST-RXRα-LBD solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of the 4x Tb-antibody/fluorescein-peptide mixture to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission detection at ~495 nm (Terbium emission) and ~520 nm (Fluorescein emission).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
RXR/RAR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the RXR/RAR heterodimer. In the absence of a ligand, the heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with co-repressor proteins, leading to transcriptional repression. Upon ligand binding to RAR, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates gene transcription.
Caption: RXR/RAR heterodimer signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
The diagram below outlines a general workflow for assessing the cross-reactivity of a test compound against a panel of potential off-targets.
Safety Operating Guide
Proper Disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a compound utilized in various research applications. Adherence to these guidelines is essential for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.
Hazard Summary:
-
May be harmful if swallowed.[1]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. The following table summarizes the required protective gear.
| Protective Gear | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] | Protects against splashes and dust. |
| Hand Protection | Appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[2] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for large quantities or in case of insufficient ventilation.[1][2] | Avoids inhalation of dust or vapors.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label a dedicated waste container for "this compound and its residues."
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include bases, strong oxidizing agents, amines, and reducing agents.[2]
Step 2: Waste Collection
-
Solid Waste: For the pure compound or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves), carefully place them into the designated, sealed waste container.[2] Avoid generating dust.[2]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, clearly labeled, and sealed container. Do not pour down the drain.[2]
Step 3: Spill and Contamination Management In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it in the designated waste container.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
| Spill Cleanup Supplies | Purpose |
| Inert Absorbent Material | To absorb liquid spills. |
| Broom and Dustpan or Scoop | To collect solid waste.[2] |
| Sealable Waste Containers | For proper containment of spilled material.[2] |
| Decontamination Solution | To clean the affected area. |
Step 4: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by an approved and licensed waste disposal company.[1][2] Contact your institution's EHS office to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
